1,2-Bis(bromomethyl)-4-nitrobenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,2-bis(bromomethyl)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO2/c9-4-6-1-2-8(11(12)13)3-7(6)5-10/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEFZKJSWNPTPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445869 | |
| Record name | 1,2-BIS(BROMOMETHYL)-4-NITROBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6425-66-7 | |
| Record name | 1,2-BIS(BROMOMETHYL)-4-NITROBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1,2-Bis(bromomethyl)-4-nitrobenzene from 1,2-bis(bromomethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of 1,2-bis(bromomethyl)-4-nitrobenzene from 1,2-bis(bromomethyl)benzene. The document details the experimental protocol, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow. This compound can serve as a versatile building block in the development of more complex molecules within the pharmaceutical and materials science sectors.
Introduction
The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution reaction. The introduction of a nitro group onto an aromatic ring, such as in the conversion of 1,2-bis(bromomethyl)benzene to this compound, significantly alters the electronic properties of the molecule. The strong electron-withdrawing nature of the nitro group deactivates the ring towards further electrophilic substitution and provides a handle for subsequent chemical transformations, such as reduction to an amine group. The bromomethyl groups offer reactive sites for nucleophilic substitution, making the target molecule a valuable intermediate for constructing more elaborate molecular architectures.
Synthetic Pathway
The synthesis of this compound is achieved through the direct nitration of 1,2-bis(bromomethyl)benzene using a nitrating agent, typically a mixture of a nitrate salt and a strong acid. The reaction proceeds via an electrophilic aromatic substitution mechanism where the nitronium ion (NO₂⁺) is the active electrophile.
Experimental Protocol
The following protocol for the synthesis of this compound is based on established laboratory procedures.[1]
Materials:
-
1,2-bis(bromomethyl)benzene
-
Potassium nitrate (KNO₃)
-
Sulfuric acid (H₂SO₄), concentrated
-
Ice
Procedure:
-
In a suitable reaction vessel, dissolve 1,2-bis(bromomethyl)benzene (72.2 g, 300 mmol) in concentrated sulfuric acid (600 mL) and cool the solution to 0 °C using an ice bath.
-
To the stirred solution, add potassium nitrate (33.0 g, 330 mmol) in batches over a period of 1 hour, ensuring the temperature is maintained at 0 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional 3 hours.
-
Pour the reaction mixture into ice water and stir at 0 °C for 2 hours to precipitate the product.
-
Collect the solid product by filtration.
-
Wash the collected solid with water several times to remove any residual acid.
-
Dry the product to obtain this compound as a white solid.[1]
-
The product can be further purified by recrystallization from a mixture of ethyl acetate and petroleum ether.[1]
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis.
| Parameter | Value | Reference |
| Yield | 68% | [1] |
| Melting Point | 73-74 °C | [1] |
| ¹H NMR (δ, ppm) | ||
| H-3 | 8.25 (d, J = 2.3 Hz, 1H) | [1] |
| H-5 | 8.15 (dd, J = 8.4, 2.3 Hz, 1H) | [1] |
| H-6 | 7.56 (d, J = 8.4 Hz, 1H) | [1] |
| CH₂Br | 4.67 (s, 2H), 4.66 (s, 2H) | [1] |
| ¹³C NMR (δ, ppm) | 148.0, 143.4, 138.3, 132.1, 125.9, 124.1, 28.0, 27.5 | [1] |
| Elemental Analysis | C: 31.1%, H: 2.3%, N: 4.5% (Consistent with calculated values for C₈H₇NBr₂O₂) | [1] |
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
References
An In-depth Technical Guide to the Crystal Structure of 1,2-Bis(bromomethyl)-4-nitrobenzene and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural chemistry of 1,2-bis(bromomethyl)-4-nitrobenzene and its closely related derivatives. Due to the limited availability of public crystallographic data for this compound, this guide presents its synthesis and leverages crystallographic data from analogous compounds to infer its structural properties. The document details experimental protocols for synthesis and single-crystal X-ray diffraction, presents quantitative data in structured tables, and utilizes visualizations to illustrate experimental workflows.
Synthesis of this compound
A general procedure for the synthesis of this compound involves the nitration of 1,2-bis(bromomethyl)benzene. The following protocol is based on established methods.[1]
Experimental Protocol: Synthesis
-
Reaction Setup: Dissolve 1,2-bis(bromomethyl)benzene (300 mmol) in concentrated sulfuric acid (CH₂SO₄, 600 mL) in a flask equipped with a stirrer and cooled to 0°C in an ice bath.
-
Nitration: Add potassium nitrate (KNO₃, 330 mmol) to the stirred solution in batches over a period of one hour, maintaining the temperature at 0°C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0°C for an additional three hours.
-
Quenching: Pour the reaction mixture into ice water and stir for two hours at 0°C.
-
Product Isolation: Collect the resulting solid product by filtration.
-
Purification: Wash the solid product several times with water and then dry it to yield this compound. The product can be further purified by recrystallization from a mixture of ethyl acetate and petroleum ether.
The structure of the resulting this compound can be confirmed using ¹H and ¹³C NMR spectroscopy.[1]
Crystal Structure Analysis: Insights from Derivatives
Crystallographic Data of Related Nitrobenzene Derivatives
The following table summarizes the crystallographic data for several single-substituted and di-substituted nitrobenzene derivatives. This data can be used to anticipate the unit cell parameters and space group of this compound.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |
| 1-Bromo-4-methyl-2-nitrobenzene | C₇H₆BrNO₂ | Orthorhombic | Pna2₁ | 13.016(5) | 14.617(5) | 4.037(5) | 90 | 90 | 90 | 768.1(10) | 4 | [2] |
| 4-Bromo-1-nitrobenzene | C₆H₄BrNO₂ | Triclinic | P-1 | 6.3676(6) | 7.3635(7) | 7.6798(7) | 65.554(9) | 87.705(8) | 88.884(8) | 327.54(5) | 2 | [3] |
| 1-Chloro-2-methyl-4-nitrobenzene | C₇H₆ClNO₂ | Monoclinic | P2₁/n | 13.5698(8) | 3.7195(3) | 13.5967(8) | 90 | 91.703(3) | 90 | 685.96(10) | 4 | [4] |
Structural Features of Bromomethyl-Substituted Benzenes
Studies on various bromomethyl-substituted benzenes reveal that the packing of these molecules in the crystal lattice is significantly influenced by interactions involving the bromomethyl groups, such as C-H···Br and Br···Br contacts.[5][6] In the case of ortho-bis(bromomethyl)benzene, C-H···π interactions are also a major contributing factor to the crystal packing.[5]
Experimental Protocol for Crystal Structure Determination
The determination of the crystal structure of a compound like this compound typically involves single-crystal X-ray diffraction. A generalized workflow for this process is outlined below.
Workflow for Single-Crystal X-ray Diffraction
Detailed Methodologies
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or by slow cooling of a hot, saturated solution.
-
Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature, often a low temperature such as 100 K or 181 K, to minimize thermal vibrations.[2][3]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².
-
Analysis: The refined structure provides information on bond lengths, bond angles, and torsion angles. Intermolecular interactions, such as hydrogen bonds and halogen bonds, are also analyzed to understand the crystal packing.
Logical Relationships in Synthesis
The synthesis of substituted nitrobenzenes often involves a series of electrophilic aromatic substitution reactions. The order of these reactions is crucial to obtain the desired isomer.
Conclusion
This technical guide has provided a detailed overview of the synthesis and potential structural characteristics of this compound. While the crystal structure of the title compound is not publicly available, the crystallographic data of related derivatives offer valuable insights into its molecular geometry and packing in the solid state. The provided experimental protocols for synthesis and crystallographic analysis serve as a practical resource for researchers in the field of medicinal chemistry and materials science. Further research to determine the single-crystal X-ray structure of this compound is encouraged to provide a more complete understanding of its solid-state properties.
References
- 1. This compound | 6425-66-7 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Bromo-1-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Secondary Interactions in Bromomethyl-substituted Benzenes: Crystal Structures of Three α,α′-Bis-bromoxylenes, 1,2,3,5-Tetrakis(bromomethyl)benzene, and 1,2,4,5-Tetrakis(bromomethyl)benzene | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1,2-Bis(bromomethyl)-4-nitrobenzene: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Bis(bromomethyl)-4-nitrobenzene is a versatile bifunctional electrophile widely employed in organic synthesis. Its unique structural features, comprising two reactive benzylic bromide moieties and an electron-withdrawing nitro group, make it a valuable precursor for the construction of a diverse array of heterocyclic compounds, particularly those with potential applications in medicinal chemistry. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its utility in the synthesis of isoindoline and tetrahydroisoquinoline derivatives. Detailed experimental protocols and characterization data are presented to facilitate its practical application in a research and development setting.
Chemical Properties
This compound is a white solid at room temperature.[1] A summary of its key chemical and physical properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₇Br₂NO₂ | [1] |
| Molecular Weight | 308.95 g/mol | [1] |
| Melting Point | 73-74 °C | [1] |
| Appearance | White solid | [1] |
| CAS Number | 6425-66-7 | [1] |
Spectroscopic Data:
-
¹H NMR (CDCl₃, δ, ppm): 8.25 (d, J = 2.3 Hz, 1H, H-3), 8.15 (dd, J = 8.4, 2.3 Hz, 1H, H-5), 7.56 (d, J = 8.4 Hz, 1H, H-6), 4.67 (s, 2H, CH₂Br), 4.66 (s, 2H, CH₂Br).[1]
-
¹³C NMR (CDCl₃, δ, ppm): 148.0, 143.4, 138.3, 132.1, 125.9, 124.1, 28.0, 27.5.[1]
Synthesis
A common and efficient method for the synthesis of this compound involves the nitration of 1,2-bis(bromomethyl)benzene.
Experimental Protocol: Synthesis of this compound[1]
Materials:
-
1,2-Bis(bromomethyl)benzene (72.2 g, 300 mmol)
-
Potassium nitrate (KNO₃) (33.0 g, 330 mmol)
-
Sulfuric acid (CH₂SO₄) (600 mL)
-
Ice water
-
Ethyl acetate (EtOAc)
-
Petroleum ether
Procedure:
-
A solution of 1,2-bis(bromomethyl)benzene (72.2 g, 300 mmol) in sulfuric acid (600 mL) is prepared in a flask and cooled to 0 °C with stirring.
-
Potassium nitrate (33.0 g, 330 mmol) is added in batches to the stirred solution over a period of 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 3 hours.
-
The reaction mixture is then carefully poured into ice water and stirred at 0 °C for 2 hours.
-
The resulting solid product is collected by filtration, washed several times with water, and dried.
-
Recrystallization from a mixture of ethyl acetate and petroleum ether affords this compound as a white solid (63.1 g, 68% yield).
Synthesis Workflow:
References
Spectroscopic Analysis of 1,2-Bis(bromomethyl)-4-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 1,2-Bis(bromomethyl)-4-nitrobenzene (CAS No. 6425-66-7), focusing on Infrared (IR) Spectroscopy and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on well-established spectroscopic principles and data from analogous compounds. Detailed experimental protocols for obtaining such spectra are also provided.
Introduction
This compound is a substituted aromatic compound containing a nitro group and two bromomethyl functional groups. These features make it a potentially useful building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials. Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound. This guide outlines the expected key features in its IR and mass spectra.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for this compound.
Table 1: Predicted Infrared (IR) Spectroscopy Data
The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the nitro group, the aromatic ring, and the bromomethyl groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong | One of the most characteristic peaks for a nitroaromatic compound. |
| Symmetric NO₂ Stretch | 1340 - 1360 | Strong | The second highly characteristic peak for a nitroaromatic compound. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak | Typical for C-H bonds on a benzene ring. |
| C-H Stretch (Aliphatic) | 2920 - 3000 | Medium to Weak | Arises from the CH₂ groups. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium | A series of bands indicating the aromatic ring. |
| C-N Stretch | 840 - 880 | Medium | Stretching of the bond connecting the nitro group to the ring. |
| C-Br Stretch | 600 - 700 | Strong to Medium | Characteristic absorption for a brominated aliphatic carbon. |
| C-H Bend (out-of-plane) | 750 - 900 | Strong | The substitution pattern on the benzene ring will influence the exact position. |
Table 2: Predicted Mass Spectrometry (MS) Data
The mass spectrum, likely obtained via Electron Ionization (EI), will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.
| Ion | Predicted m/z | Relative Abundance Pattern | Notes |
| [M]⁺ | 307, 309, 311 | 1:2:1 | Molecular ion peak, showing the characteristic M, M+2, and M+4 pattern for a dibrominated compound. |
| [M-Br]⁺ | 228, 230 | 1:1 | Loss of one bromine atom. |
| [M-NO₂]⁺ | 261, 263, 265 | 1:2:1 | Loss of the nitro group. |
| [M-CH₂Br]⁺ | 214, 216 | 1:1 | Loss of a bromomethyl radical. |
| [C₇H₅NO₂]⁺ | 151 | - | Fragment corresponding to nitrotoluene. |
| [C₇H₆]⁺ | 90 | - | Toluene fragment. |
| [C₆H₄]⁺ | 76 | - | Benzene ring fragment. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic characterization of solid organic compounds like this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol is for obtaining an IR spectrum of a solid sample using the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method.[1][2][3]
A. Attenuated Total Reflectance (ATR) Method
-
Background Spectrum: Ensure the ATR crystal is clean and run a background spectrum.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the FTIR spectrum, typically over a range of 4000-400 cm⁻¹.
B. Potassium Bromide (KBr) Pellet Method
-
Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Electron Ionization Mass Spectrometry (EI-MS)
This protocol outlines a general procedure for obtaining a mass spectrum of a volatile or semi-volatile solid compound.[4][5]
-
Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Vaporization: Gently heat the probe to volatilize the sample into the ion source.
-
Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[4][5][6]
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their mass-to-charge (m/z) ratio.
-
Detection: Detect the separated ions and generate a mass spectrum that plots the relative abundance of each ion as a function of its m/z ratio.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.
References
- 1. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. eng.uc.edu [eng.uc.edu]
- 4. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Solubility of 1,2-Bis(bromomethyl)-4-nitrobenzene in common organic solvents
An In-depth Technical Guide to the Solubility of 1,2-Bis(bromomethyl)-4-nitrobenzene in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in various synthetic organic chemistry processes. Understanding the solubility of this compound is crucial for reaction optimization, purification, and formulation development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide also presents a general experimental protocol for determining its solubility in various common organic solvents.
Anticipated Solubility Profile
Based on the structural features of this compound, which include two bromomethyl groups and a nitro group on a benzene ring, a qualitative solubility profile can be anticipated. The presence of the polar nitro group and the polarizable bromine atoms suggests that the molecule will exhibit some degree of polarity. However, the aromatic ring and the methylene groups contribute to its nonpolar character.
It is expected to be soluble in chlorinated solvents such as dichloromethane and chloroform, as well as in polar aprotic solvents like acetone and ethyl acetate. Its solubility in alcohols, such as methanol and ethanol, is anticipated to be lower. It is likely to be poorly soluble in nonpolar solvents like hexanes and water.
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of common organic solvents. Therefore, the following table is provided as a template for researchers to record their experimentally determined solubility data.
| Solvent Class | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |
| Halogenated | Dichloromethane | |||
| Chloroform | ||||
| Ketones | Acetone | |||
| Methyl Ethyl Ketone | ||||
| Esters | Ethyl Acetate | |||
| Ethers | Tetrahydrofuran (THF) | |||
| Diethyl Ether | ||||
| Alcohols | Methanol | |||
| Ethanol | ||||
| Isopropanol | ||||
| Aromatic Hydrocarbons | Toluene | |||
| Apolar Solvents | Hexane |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in a given solvent. This protocol is based on the widely used isothermal equilibrium method.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or sealed flasks
-
Constant temperature shaker or water bath
-
Syringe filters (0.45 µm, solvent-compatible)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature.
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
Dilute the filtered solution with the same solvent to a concentration suitable for the chosen analytical method.
-
-
Concentration Analysis:
-
HPLC Method:
-
Develop a suitable HPLC method with a UV detector set to an appropriate wavelength for this compound.
-
Prepare a series of standard solutions of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Inject the diluted sample solution and determine its concentration from the calibration curve.
-
-
UV-Vis Spectrophotometry Method:
-
Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.
-
Prepare a series of standard solutions and generate a calibration curve of absorbance versus concentration.
-
Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.
-
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution, taking into account the dilution factor.
-
Express the solubility in desired units, such as g/100 mL or mg/mL.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for solubility determination.
An In-depth Technical Guide on the Thermal Stability and Decomposition of 1,2-Bis(bromomethyl)-4-nitrobenzene
Introduction
1,2-Bis(bromomethyl)-4-nitrobenzene is a polyfunctional aromatic compound featuring a nitro group and two bromomethyl substituents. These functional groups are known to impart thermal instability to organic molecules. The presence of both a nitro group, a common energetic functional group, and labile carbon-bromine bonds suggests that this compound may be susceptible to exothermic decomposition upon heating. A thorough understanding of its thermal stability is crucial for safe handling, storage, and use in research and development, particularly in the context of drug development where thermal processing may be required.
This technical guide provides a comprehensive overview of the expected thermal behavior of this compound. Due to the absence of specific experimental data for this compound, this guide draws upon established knowledge of the thermal decomposition of related nitroaromatic compounds and nitrobenzyl halides to provide a predictive assessment.
Physicochemical Properties of Analogous Compounds
To contextualize the thermal stability of this compound, it is useful to consider the properties of its structural analogues, the nitrobenzyl bromide isomers.
| Property | o-Nitrobenzyl Bromide | m-Nitrobenzyl Bromide | p-Nitrobenzyl Bromide |
| Molecular Formula | C₇H₆BrNO₂ | C₇H₆BrNO₂ | C₇H₆BrNO₂ |
| Molecular Weight | 216.03 g/mol | 216.03 g/mol | 216.03 g/mol [1] |
| Appearance | Pale yellow crystals | White to light yellow powder or crystals | Pale yellow crystalline solid[1] |
| Melting Point | 44-46 °C | 58-59 °C | 96-99 °C |
| Boiling Point | Decomposes above 125-130 °C[2] | Not available | 289 °C (decomposes)[1] |
| General Stability | Least stable of the isomers; known to decompose explosively[2]. | More stable than the ortho isomer[2]. | Generally the most stable of the three isomers[2]. |
Predicted Thermal Stability and Decomposition
Based on a study of nitrobenzyl halide isomers by Cardillo and Girelli, several key trends in thermal stability can be identified which are relevant to this compound[2].
-
Effect of the Bromine Atom: Bromide derivatives of nitrobenzyl compounds are less thermally stable than their chloride counterparts[2]. This suggests that the C-Br bonds in this compound are likely points of initial decomposition.
-
Effect of Substituent Position: Ortho-isomers of nitrobenzyl halides are less stable than the meta and para isomers[2]. The 1,2-bis(bromomethyl) substitution pattern in the target molecule places one of the bromomethyl groups ortho to the other, which could contribute to reduced thermal stability.
-
Exothermic Decomposition: All tested nitrobenzyl halides decompose exothermally with significant gas evolution[2]. It is highly probable that this compound will also exhibit exothermic decomposition.
Given these factors, this compound is predicted to be a thermally sensitive compound. The presence of two bromomethyl groups, one of which is in an ortho-like position relative to the other methyl bromide, along with the nitro group, likely results in a lower decomposition temperature compared to the monobrominated p-nitrobenzyl bromide.
The thermal decomposition of this compound is likely to proceed through a complex series of reactions. A plausible initial step is the homolytic cleavage of a carbon-bromine bond, which is generally the weakest bond in such molecules. This would generate a benzyl-type radical and a bromine radical. The presence of the electron-withdrawing nitro group can further influence the stability of the resulting radicals.
Subsequent reactions could involve:
-
Radical recombination and polymerization.
-
Elimination of HBr.
-
Reactions involving the nitro group, potentially leading to the formation of nitrogen oxides (NOx)[3][4][5].
Hazardous decomposition products are expected to include hydrogen bromide, carbon monoxide, carbon dioxide, and nitrogen oxides[3][5].
Caption: Plausible decomposition pathway for this compound.
Recommended Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability and decomposition characteristics of this compound, the following standard thermal analysis techniques are recommended.
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the temperatures at which the material decomposes and the fraction of mass lost during decomposition.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, representative sample of this compound (typically 1-5 mg) is accurately weighed into a tared TGA pan (e.g., alumina or platinum).
-
Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset) and the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG).
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the temperatures and enthalpies of thermal transitions, such as melting and decomposition.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small amount of sample (typically 1-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum or gold-plated stainless steel for higher temperatures and pressures). An empty, sealed pan is used as a reference.
-
Atmosphere: The experiment is conducted under an inert atmosphere (e.g., nitrogen) at a constant flow rate.
-
Temperature Program: The sample and reference are heated from ambient temperature at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting and decomposition events.
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The onset temperature, peak maximum temperature, and enthalpy (area under the peak) of each event are determined.
Caption: General experimental workflow for thermal analysis of this compound.
Safety and Handling
Given the predicted thermal instability and the known hazards of related compounds, strict safety precautions are essential when handling this compound.
-
Avoid Heat and Ignition Sources: The compound should be stored away from heat, sparks, and open flames. Strong heating should be avoided.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases[3].
-
Decomposition Hazards: Be aware that thermal decomposition can be exothermic and may lead to a rapid increase in temperature and pressure, especially in a closed system. Decomposition may produce toxic and corrosive gases such as HBr and NOx[3][5].
Conclusion
While direct experimental data on the thermal properties of this compound is currently lacking, a review of structurally similar compounds provides a strong basis for predicting its behavior. The presence of two bromomethyl groups and a nitro group on the benzene ring suggests that the compound is likely to be thermally sensitive and undergo exothermic decomposition at elevated temperatures. The primary decomposition pathway is anticipated to involve the cleavage of the C-Br bonds, leading to the formation of hazardous gaseous products.
It is strongly recommended that experimental thermal analysis using TGA and DSC be performed to accurately determine the decomposition temperature, enthalpy of decomposition, and kinetic parameters. This data is critical for ensuring the safe handling, storage, and application of this compound in any research or development setting.
References
Molecular formula and weight of 1,2-Bis(bromomethyl)-4-nitrobenzene
An In-depth Technical Guide to 1,2-Bis(bromomethyl)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical intermediate this compound, focusing on its molecular properties, synthesis, and potential applications as a scaffold in medicinal chemistry and drug development. The document includes detailed experimental protocols and safety guidelines to support research and development activities.
Chemical Properties and Data
This compound is a substituted aromatic compound featuring two reactive bromomethyl groups and a nitro group. These functional groups make it a versatile building block for synthesizing more complex molecules. Key quantitative data are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₇Br₂NO₂ | [1] |
| Molecular Weight | 308.95 g/mol | [1] |
| Melting Point | 73-74 °C | [2] |
| Appearance | White solid | [2] |
| Elemental Analysis | C: 31.1%, H: 2.3%, N: 4.5% | [2] |
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of this compound involves the nitration of 1,2-bis(bromomethyl)benzene.[2]
Materials:
-
1,2-bis(bromomethyl)benzene (72.2 g, 300 mmol)
-
Potassium nitrate (KNO₃) (33.0 g, 330 mmol)
-
Sulfuric acid (CH₂SO₄) (600 mL)
-
Ice water
-
Ethyl acetate (EtOAc) / Petroleum ether
Procedure:
-
A solution of 1,2-bis(bromomethyl)benzene in sulfuric acid is prepared in a reaction vessel and cooled to 0 °C.[2]
-
Potassium nitrate (KNO₃) is added in batches to the stirred solution over a period of 1 hour, maintaining the temperature at 0 °C.[2]
-
After the addition is complete, the reaction mixture is stirred for an additional 3 hours at 0 °C.[2]
-
The reaction mixture is then carefully poured into ice water and stirred for 2 hours at 0 °C to precipitate the product.[2]
Purification and Characterization:
-
The solid product is collected by filtration.[2]
-
The collected solid is washed several times with water and then dried.[2]
-
The final product, this compound, is obtained as a white solid with a yield of approximately 68%.[2]
-
The structure of the product can be confirmed by ¹H NMR and ¹³C NMR spectroscopy.[2]
Applications in Drug Development
While direct applications of this compound in approved drugs are not documented, its structure is highly valuable for creating novel molecular entities in drug discovery. The two bromomethyl groups are excellent leaving groups for nucleophilic substitution reactions, allowing for the attachment of various pharmacophores. The nitro group can be readily reduced to an amine, a key functional group in many active pharmaceutical ingredients (APIs).[3][4] This dual reactivity makes it a versatile starting material for building libraries of compounds for biological screening.
The general strategy involves using the compound as a central scaffold to link different chemical moieties, potentially leading to molecules with novel therapeutic activities in areas such as oncology and cardiovascular disease.[4]
Safety and Handling
As a reactive chemical intermediate, this compound requires careful handling in a well-ventilated area, preferably a chemical fume hood.[1]
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-impermeable gloves. Gloves must be inspected before use.[1]
-
Eye Protection: Use safety glasses or a face shield.[1]
-
Clothing: Wear suitable protective clothing to avoid skin contact.[1]
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[1]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[1]
-
Eye Contact: Rinse eyes with pure water for at least 15 minutes and consult a doctor.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Spill and Disposal:
-
In case of a spill, prevent further leakage if safe to do so.[1] Collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[1]
-
Disposal should be carried out by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing. Do not discharge into sewer systems.[1]
References
An In-depth Technical Guide to 1,2-Bis(bromomethyl)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2-Bis(bromomethyl)-4-nitrobenzene, a key intermediate in organic synthesis. This document details its chemical identity, physical and spectral properties, a detailed synthesis protocol, and safety information, tailored for professionals in research and drug development.
Chemical Identity and Properties
This compound is a substituted aromatic compound. Its formal IUPAC name is This compound .[1] The Chemical Abstracts Service (CAS) has assigned the registry number 6425-66-7 to this compound.[1][2]
Table 1: Chemical Identifiers and Molecular Properties
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 6425-66-7 | [1][2] |
| Molecular Formula | C₈H₇Br₂NO₂ | [1][2] |
| Molecular Weight | 308.95 g/mol | [1][2] |
| MDL Number | MFCD08234715 | [1] |
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Physical Appearance | White solid | [1] |
| Melting Point | 73-74 °C | [1] |
| Solubility | Soluble in EtOAc/petroleum ether | [1] |
Spectral Data
The structure of this compound has been confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis.[1]
Table 3: ¹H NMR Spectral Data (Solvent: Not Specified)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |
| 8.25 | d, J = 2.3 Hz | 1H | H-3 | [1] |
| 8.15 | dd, J = 8.4, 2.3 Hz | 1H | H-5 | [1] |
| 7.56 | d, J = 8.4 Hz | 1H | H-6 | [1] |
| 4.67 | s | 2H | CH₂Br | [1] |
| 4.66 | s | 2H | CH₂Br | [1] |
Table 4: ¹³C NMR Spectral Data (Solvent: Not Specified)
| Chemical Shift (δ, ppm) | Reference |
| 148.0 | [1] |
| 143.4 | [1] |
| 138.3 | [1] |
| 132.1 | [1] |
| 125.9 | [1] |
| 124.1 | [1] |
| 28.0 | [1] |
| 27.5 | [1] |
Table 5: Elemental Analysis
| Element | Calculated Value (%) | Measured Value (%) | Reference |
| C | 31.1% | 31.1% | [1] |
| H | 2.3% | 2.3% | [1] |
| N | 4.5% | 4.5% | [1] |
Experimental Protocol: Synthesis
The following is a detailed protocol for the synthesis of this compound from 1,2-bis(bromomethyl)benzene.[1]
Materials:
-
1,2-bis(bromomethyl)benzene (72.2 g, 300 mmol)
-
Potassium nitrate (KNO₃) (33.0 g, 330 mmol)
-
Sulfuric acid (CH₂SO₄) (600 mL)
-
Ice water
-
Ethyl acetate (EtOAc)
-
Petroleum ether
Procedure:
-
A solution of 1,2-bis(bromomethyl)benzene in sulfuric acid is prepared in a suitable reaction vessel and cooled to 0 °C.
-
Potassium nitrate is added in batches to the stirred solution over a period of 1 hour, maintaining the temperature at 0 °C.
-
The reaction mixture is stirred for an additional 3 hours at 0 °C after the addition is complete.
-
The reaction mixture is then poured into ice water and stirred for 2 hours at 0 °C.
-
The resulting solid product is collected by filtration.
-
The solid is washed several times with water and then dried.
-
The crude product is purified by recrystallization from a mixture of ethyl acetate and petroleum ether to yield this compound as a white solid (63.1 g, 68% yield).[1]
Caption: Synthesis workflow for this compound.
Safety Information
Appropriate safety precautions should be taken when handling this compound and the reagents used in its synthesis. This includes working in a well-ventilated area, wearing suitable protective clothing, gloves, and eye protection.[3] In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[3] For detailed safety information, consult the Material Safety Data Sheet (MSDS).
Logical Relationship of Technical Data
The following diagram illustrates the logical flow and relationship of the information presented in this technical guide.
Caption: Logical structure of the technical guide for this compound.
References
An In-depth Technical Guide to the Safe Handling of 1,2-Bis(bromomethyl)-4-nitrobenzene
For researchers, scientists, and professionals in drug development, the proper handling of reactive chemical compounds is paramount to ensuring laboratory safety and experimental integrity. This guide provides a comprehensive overview of the health and safety precautions for 1,2-Bis(bromomethyl)-4-nitrobenzene, a compound that requires careful management due to its potential hazards.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or comes into contact with skin.[1][2][3] It is known to cause skin, eye, and respiratory tract irritation.[1][2][3][4] Prolonged or repeated exposure may cause damage to organs.[1][2][3]
Summary of Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (Category 4).[1][2][3]
-
Skin Corrosion/Irritation: Causes skin irritation (Category 2).[1][2][3]
-
Eye Damage/Irritation: Causes serious eye irritation (Category 2).[1][2][3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (Category 3).[1][2]
-
Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[1][2][3]
Physical and Chemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.
| Property | Value |
| CAS Number | 6425-66-7 |
| Molecular Formula | C₈H₇Br₂NO₂ |
| Molecular Weight | 308.95 g/mol |
| Appearance | White to light yellow solid/powder |
| Melting Point | 73-74 °C |
| Solubility | No data available |
Experimental Protocols for Safe Handling
Adherence to strict experimental protocols is crucial when working with this compound. The following procedures are designed to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][5]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][6]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[6]
-
Hand Protection: Wear chemical-impermeable gloves. Gloves must be inspected for integrity before each use.[5]
-
Skin and Body Protection: A lab coat or other suitable protective clothing should be worn.[5][6] For tasks with a higher risk of exposure, fire/flame resistant and impervious clothing is recommended.[5]
-
Respiratory Protection: In cases of inadequate ventilation or when handling large quantities, a NIOSH-approved respirator may be necessary.[4][6]
Weighing and Transferring
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by covering the surface with an absorbent, disposable liner.
-
Weighing: If possible, weigh the compound in a contained environment, such as a glove box, to prevent the generation of dust. If a glove box is not available, weigh the material in the fume hood, taking care to minimize air currents that could disperse the powder.
-
Transfer: Use a spatula or other appropriate tool to transfer the solid. Avoid scooping in a manner that creates dust. For dissolving the compound, add the solvent to the vessel containing the this compound slowly to prevent splashing.
-
Cleaning: After handling, decontaminate all surfaces and equipment. Dispose of any contaminated disposable materials as hazardous waste. Wash hands thoroughly with soap and water.[5]
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5] Do not use mouth-to-mouth resuscitation.[5] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[5] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5] |
Accidental Release and Disposal
Accidental Release
-
Evacuation: Evacuate non-essential personnel from the area.[5]
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: Prevent further spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains.[5]
-
Cleanup: For solid spills, carefully sweep or shovel the material into a suitable, closed container for disposal. Avoid generating dust.[6] Use spark-proof tools and explosion-proof equipment.[5]
-
Decontamination: Clean the spill area thoroughly.
Waste Disposal
-
Dispose of this compound and any contaminated materials as hazardous waste.
-
The material may be sent to a licensed chemical destruction facility or disposed of through controlled incineration with flue gas scrubbing.[5]
-
Do not contaminate water, foodstuffs, or soil. Do not discharge into sewer systems.[5]
Safe Handling Workflow
The following diagram illustrates the key stages and safety precautions for handling this compound in a research setting.
Caption: Workflow for the safe handling of this compound.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Macrocycles Using 1,2-Bis(bromomethyl)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocycles, cyclic molecules typically containing 12 or more atoms, represent a significant and growing class of therapeutic agents and research tools. Their unique structural features, which bridge the gap between small molecules and larger biologics, allow them to address challenging biological targets, including protein-protein interactions. The constrained yet flexible nature of macrocycles can lead to high binding affinity and selectivity.
1,2-Bis(bromomethyl)-4-nitrobenzene is a versatile building block for the synthesis of a variety of macrocyclic structures. The two reactive bromomethyl groups can readily undergo nucleophilic substitution reactions with dinucleophiles, such as diamines and dithiols, to form the macrocyclic ring. The presence of the nitro group offers several advantages: it can serve as a handle for further functionalization, and its electron-withdrawing nature can influence the physicochemical properties and biological activity of the final macrocycle.
These application notes provide an overview of the use of this compound in macrocycle synthesis, including key experimental protocols and data.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of macrocycles using precursors analogous to this compound, providing an indication of expected outcomes.
| Starting Dihalide | Dinucleophile | Macrocycle Ring Size | Yield (%) | Reference |
| 2,5-Bis(chloromethyl)-3,4-dimethylthieno[2,3-b]thiophene | 1,3-Bis(mercaptomethyl)benzene | 12 | - | [1] |
| 2,5-Bis(chloromethyl)-3,4-dimethylthieno[2,3-b]thiophene | 1,4-Bis(mercaptomethyl)benzene | 12 | 50 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments in the synthesis of macrocycles using this compound.
Protocol 1: Synthesis of a Dithiancyclophane
This protocol is adapted from the synthesis of dithia-thienothiophenophanes and is applicable to the reaction of this compound with a dithiol.
Materials:
-
This compound
-
1,n-Alkanedithiol (e.g., 1,3-propanedithiol, 1,4-butanedithiol)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Chloroform (CHCl₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Petroleum ether
-
Nitrogen gas (inert atmosphere)
Procedure:
-
Under a nitrogen atmosphere, a solution of this compound (1 mmol) and the corresponding 1,n-alkanedithiol (1 mmol) in dry DMF (50 mL) is prepared.
-
This solution is added dropwise over a period of 8 hours to a stirred suspension of anhydrous potassium carbonate (250 mg) in dry DMF (100 mL) maintained at 60-70 °C.
-
After the addition is complete, the reaction mixture is stirred for an additional 16 hours at the same temperature.
-
The mixture is then cooled to room temperature and filtered through a pad of celite to remove inorganic salts.
-
The filtrate is concentrated under reduced pressure to yield a crude residue.
-
The residue is dissolved in chloroform, washed with water, and the organic layer is dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of chloroform in petroleum ether) to afford the desired macrocycle.[1]
Characterization:
The structure of the synthesized macrocycle can be confirmed by standard spectroscopic methods:
-
¹H NMR Spectroscopy: To identify the chemical shifts and coupling constants of the aromatic and methylene protons.
-
¹³C NMR Spectroscopy: To confirm the carbon framework of the macrocycle.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
Protocol 2: Synthesis of a Diazamacrocycle
This protocol describes a general method for the synthesis of a diazamacrocycle by reacting this compound with a diamine.
Materials:
-
This compound
-
Aliphatic or aromatic diamine (e.g., 1,4-diaminobutane, p-phenylenediamine)
-
Sodium Carbonate (Na₂CO₃) or another suitable base
-
Acetonitrile (CH₃CN) or another suitable solvent
-
Nitrogen gas (inert atmosphere)
Procedure:
-
A solution of this compound (1 mmol) in the chosen solvent (e.g., 50 mL of acetonitrile) is prepared in a reaction vessel under a nitrogen atmosphere.
-
A solution of the diamine (1 mmol) and base (e.g., 2.2 mmol of Sodium Carbonate) in the same solvent (e.g., 50 mL) is also prepared.
-
Under high-dilution conditions, both solutions are added simultaneously and dropwise over several hours to a larger volume of the refluxing solvent containing additional base. High-dilution is crucial to favor intramolecular cyclization over intermolecular polymerization.
-
After the addition is complete, the reaction mixture is refluxed for an additional period (e.g., 12-24 hours) to ensure complete reaction.
-
The reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., dichloromethane or ethyl acetate) and water.
-
The organic layer is separated, washed with brine, and dried over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄).
-
The solvent is evaporated, and the crude product is purified by an appropriate method, such as column chromatography or recrystallization, to yield the pure diazamacrocycle.
Visualizations
Synthetic Pathway for a Dithiancyclophane
Caption: General reaction scheme for the synthesis of a dithia-cyclophane.
Experimental Workflow for Macrocycle Synthesis and Purification
Caption: A typical workflow for the synthesis and purification of macrocycles.
Conclusion
This compound is a valuable and versatile starting material for the construction of a diverse range of macrocyclic compounds. The straightforward cyclization reactions with various dinucleophiles, such as diamines and dithiols, allow for the creation of novel molecular architectures. The incorporated nitro group provides opportunities for post-synthetic modifications, enabling the fine-tuning of the macrocycle's properties for applications in drug discovery, materials science, and supramolecular chemistry. The protocols and data presented here serve as a guide for researchers to explore the potential of this building block in their own synthetic endeavors.
References
Application of 1,2-Bis(bromomethyl)-4-nitrobenzene as a Crosslinking Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Bis(bromomethyl)-4-nitrobenzene is a bifunctional electrophilic reagent that holds potential as a crosslinking agent in various applications, from materials science to biochemistry. The presence of two reactive bromomethyl groups allows for the formation of covalent linkages between nucleophilic residues in polymers and biomolecules. The nitro group, being strongly electron-withdrawing, enhances the reactivity of the benzylic bromides towards nucleophilic substitution. This document provides an overview of its potential applications, detailed experimental protocols for its use in polymer crosslinking, and a discussion on its prospective role in studying molecular interactions.
Principle of Crosslinking
The crosslinking mechanism of this compound relies on the nucleophilic substitution of the bromide ions by nucleophiles present in the polymer or biomolecule chains. Common nucleophiles include amines (-NH2), thiols (-SH), and hydroxyl (-OH) groups. The reaction proceeds via an SN2 mechanism, where the nucleophile attacks the electrophilic carbon of the bromomethyl group, leading to the displacement of the bromide ion and the formation of a stable covalent bond. The bifunctional nature of the molecule enables the connection of two separate polymer chains or different segments of the same chain, resulting in a three-dimensional network structure.
Application in Polymer Science: Crosslinking of Poly(p-phenylene vinylene) (PPV) Derivatives
While direct and detailed application notes for this compound are not extensively documented in publicly available literature, its utility can be inferred from studies on structurally similar compounds. For instance, a related compound, 2-Nitro-1,3,5-tris(bromomethyl)benzene, has been used in the synthesis of hyperbranched poly(p-phenylene vinylene) (PPV) derivatives, highlighting the role of nitro-substituted bromomethyl benzene compounds in polymer chemistry.[1][2] These polymers are of interest in the field of organic electronics for applications such as light-emitting diodes and polymeric solar cells.[3][4] The introduction of a nitro substituent can lower the polymer band gap and increase the absorption range.[1][2]
Experimental Protocol: Synthesis of a Crosslinked PPV Derivative (Hypothetical Protocol based on related syntheses)
This protocol describes a potential method for the synthesis of a crosslinked PPV derivative using this compound as a crosslinking agent. This is a generalized procedure and may require optimization for specific applications.
Materials:
-
1,4-Bis(bromomethyl)-2-methoxy-5-(2'-ethylhexyloxy)benzene (monomer)
-
This compound (crosslinking agent)
-
Potassium tert-butoxide (strong base)
-
Anhydrous tetrahydrofuran (THF) (solvent)
-
Methanol (for precipitation)
-
Standard glassware for inert atmosphere synthesis (Schlenk line, flasks, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
Monomer and Crosslinker Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the desired molar ratio of the monomer and this compound in anhydrous THF. The ratio will determine the crosslinking density and the resulting polymer properties.
-
Polymerization Initiation: In a separate Schlenk flask, prepare a solution of potassium tert-butoxide in anhydrous THF.
-
Reaction: Slowly add the potassium tert-butoxide solution to the monomer/crosslinker solution at room temperature with vigorous stirring. The reaction mixture will typically change color, indicating the onset of polymerization.
-
Polymerization: Allow the reaction to proceed for a specified time (e.g., 2-24 hours) at room temperature or with gentle heating to control the molecular weight and crosslinking extent.
-
Precipitation and Purification: After the desired reaction time, pour the viscous polymer solution into a large volume of methanol to precipitate the crosslinked polymer.
-
Washing: Filter the precipitate and wash it repeatedly with methanol to remove any unreacted monomers, crosslinkers, and salts.
-
Drying: Dry the resulting crosslinked polymer under vacuum to obtain the final product.
Characterization of the Crosslinked Polymer
The properties of the crosslinked polymer can be characterized using various analytical techniques:
-
Solubility Tests: Crosslinked polymers are generally insoluble in common organic solvents, which can be a primary indicator of successful crosslinking.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the incorporation of the crosslinker and the formation of new bonds.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the crosslinked polymer.[2]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and other thermal properties.
-
UV-Vis and Photoluminescence (PL) Spectroscopy: To investigate the optical properties of the crosslinked PPV derivative.[2]
-
Mechanical Testing: To evaluate properties such as tensile strength, modulus, and hardness, which are significantly influenced by crosslinking density.[5][6][7][8]
Potential Application in Probing Molecular Interactions
The bifunctional nature of this compound makes it a potential tool for studying molecular interactions, particularly protein-protein interactions. By crosslinking proximal amino acid residues on interacting proteins, it can "freeze" transient interactions, allowing for their identification and characterization.
Experimental Workflow: Probing Protein-Protein Interactions
The following diagram illustrates a general workflow for using a crosslinking agent like this compound to study protein-protein interactions.
Caption: Workflow for Protein-Protein Interaction Studies.
Protocol:
-
Incubation: Incubate the purified protein complex with an appropriate concentration of this compound in a suitable buffer. The optimal concentration and incubation time need to be determined empirically.
-
Quenching: Stop the crosslinking reaction by adding a quenching reagent, such as a primary amine (e.g., Tris or glycine), which will react with the excess crosslinker.
-
SDS-PAGE Analysis: Analyze the crosslinked products by SDS-PAGE. The formation of higher molecular weight bands compared to the non-crosslinked control indicates successful crosslinking.
-
Mass Spectrometry: Excise the crosslinked bands from the gel, digest them with a protease (e.g., trypsin), and analyze the resulting peptides by mass spectrometry to identify the crosslinked residues and, by extension, the interacting protein surfaces.
Quantitative Data Summary
Due to the limited specific data on this compound as a crosslinking agent, a comprehensive quantitative data table cannot be provided at this time. However, for a hypothetical crosslinking experiment with a polymer, the following table illustrates the type of data that should be collected and presented.
| Parameter | Uncrosslinked Polymer | Crosslinked Polymer (Low Density) | Crosslinked Polymer (High Density) |
| Solubility in THF | Soluble | Swells | Insoluble |
| Glass Transition Temp. (Tg) | TBD | TBD | TBD |
| Decomposition Temp. (Td) | TBD | TBD | TBD |
| Tensile Strength (MPa) | TBD | TBD | TBD |
| Young's Modulus (GPa) | TBD | TBD | TBD |
TBD: To Be Determined experimentally.
Logical Relationship of Crosslinking Effects
The following diagram illustrates the cause-and-effect relationship of polymer crosslinking on its properties.
References
- 1. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Competing Effects of Molecular Additives and Cross-Link Density on the Segmental Dynamics and Mechanical Properties of Cross-Linked Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. mdpi.com [mdpi.com]
- 8. Cross-Linking Characteristics, Morphology, Dynamics, and Mechanical and Thermal Properties of Polychloroprene/Polybutadiene/Nano-Zinc (CR/BR/nZn) Compositions with Reduced Fire Hazard - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 1,2-Bis(bromomethyl)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 5-nitroisoindoline and 6-nitrophthalazine derivatives, starting from the readily available precursor, 1,2-Bis(bromomethyl)-4-nitrobenzene. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their potential as anticancer agents.
Application Notes
The nitro-substituted isoindoline and phthalazine cores serve as valuable pharmacophores in the development of targeted cancer therapies. Their mechanism of action is often attributed to the modulation of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
5-Nitroisoindoline Derivatives as c-Myc Inhibitors:
5-Nitro-substituted indole and isoindoline derivatives have emerged as promising anticancer agents through their ability to target the c-Myc oncogene.[1] The promoter region of the c-Myc gene contains guanine-rich sequences that can form G-quadruplex structures, which act as silencers of c-Myc transcription.[1] Certain 5-nitroisoindoline derivatives can bind to and stabilize these G-quadruplexes, leading to the downregulation of c-Myc expression.[1] The subsequent decrease in the c-Myc protein, a key regulator of cell proliferation and apoptosis, can induce cell cycle arrest and trigger the intrinsic apoptotic pathway in cancer cells.[1] Furthermore, some of these compounds have been observed to increase intracellular levels of reactive oxygen species (ROS), contributing to their cytotoxic effects.[1]
6-Nitrophthalazine Derivatives as VEGFR-2 Inhibitors:
Phthalazine derivatives have been extensively investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[2][3][4][5] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can block the signaling cascade that promotes endothelial cell proliferation, migration, and survival, thereby suppressing tumor-induced angiogenesis. The nitro substitution on the phthalazine ring can influence the electronic properties of the molecule and its interaction with the VEGFR-2 binding site, potentially enhancing its inhibitory activity. Several phthalazine derivatives have shown potent anti-cancer activities in preclinical studies, with some advancing to clinical trials.[2]
Synthetic Schemes
The synthesis of 5-nitroisoindoline and 6-nitrophthalazine derivatives from this compound is achieved through cyclocondensation reactions with appropriate nucleophiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Phthalazine-based VEGFR-2 inhibitors: Rationale, design, synthesis, in silico, ADMET profile, docking, and anticancer evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of new potent phthalazine derivatives with VEGFR-2 and EGFR kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peptide Derivatization using 1,2-Bis(bromomethyl)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Bis(bromomethyl)-4-nitrobenzene is a bifunctional electrophilic reagent designed for the derivatization of peptides. Its primary application lies in the crosslinking of nucleophilic amino acid residues, most notably the thiol groups of cysteine residues. The two bromomethyl groups serve as reactive sites for alkylation, enabling the formation of stable thioether bonds. This derivatization is a valuable tool in various research and drug development applications, including the conformational constraint of peptides, the study of peptide-protein interactions, and the development of stapled peptides with enhanced biological activity and stability.
The nitro group on the benzene ring can serve multiple purposes. It can act as a spectroscopic handle for detection and quantification or be chemically modified for further conjugation. The rigid phenyl linker imposes a defined spatial constraint between the two linked residues, which is crucial for structural studies and the rational design of peptide-based therapeutics.
Principle of Derivatization
The derivatization of peptides with this compound proceeds via a nucleophilic substitution reaction. The thiol groups of cysteine residues, being highly nucleophilic, attack the benzylic carbons of the bromomethyl groups, displacing the bromide ions and forming stable thioether bonds. This results in the formation of a cyclic peptide if the two cysteine residues are within the same peptide chain (intramolecular crosslinking) or the linkage of two separate peptides (intermolecular crosslinking). The reaction is typically performed under neutral to slightly basic conditions to ensure the deprotonation of the cysteine thiols, thereby increasing their nucleophilicity.
Applications
-
Peptide Stapling and Cyclization: By introducing two cysteine residues at appropriate positions within a peptide sequence, this compound can be used to create a covalent bridge, resulting in a "stapled" or cyclized peptide.[1][2] This conformational constraint can lock the peptide into a desired bioactive conformation, often leading to increased receptor binding affinity, enhanced proteolytic stability, and improved cell permeability.[1][2]
-
Structural Biology: The fixed distance and geometry imposed by the crosslinker can provide valuable constraints for the structural determination of peptides and peptide complexes using techniques such as NMR spectroscopy and X-ray crystallography.
-
Probing Protein-Protein Interactions: Peptides derivatized with this reagent can be used as probes to study the spatial arrangement of amino acids in protein binding pockets.
-
Development of Peptide Therapeutics: The enhanced stability and bioactivity of stapled peptides make them attractive candidates for drug development.
Quantitative Data Summary
The following table summarizes representative quantitative data for the derivatization of a model peptide (e.g., a 10-amino acid peptide with two cysteine residues) with this compound. Please note that these values are illustrative and actual results may vary depending on the peptide sequence and reaction conditions.
| Parameter | Value | Method of Determination |
| Reaction Yield | > 90% | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Purity of Derivatized Peptide | > 95% | RP-HPLC with UV detection at 220 nm and 260 nm |
| Mass Confirmation | Observed Mass = Expected Mass ± 0.5 Da | Mass Spectrometry (MALDI-TOF or ESI-MS) |
| Reaction Time | 1 - 2 hours | Time-course analysis by RP-HPLC |
| Optimal pH | 7.0 - 8.0 | pH screening experiments |
| Reagent:Peptide Molar Ratio | 1.1 : 1 | Stoichiometric analysis |
Experimental Protocols
Materials and Reagents
-
Peptide containing two cysteine residues (lyophilized powder)
-
This compound
-
Ammonium bicarbonate (NH₄HCO₃)
-
Acetonitrile (ACN)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
Solid Phase Extraction (SPE) C18 cartridges
-
RP-HPLC system with a C18 column
-
Mass spectrometer (MALDI-TOF or ESI)
Protocol: Intramolecular Crosslinking of a Dithiol Peptide
This protocol describes a general procedure for the intramolecular cyclization of a peptide containing two cysteine residues using this compound.
-
Peptide Dissolution: Dissolve the lyophilized peptide in a solution of 50% acetonitrile in 20 mM ammonium bicarbonate buffer (pH 7.8) to a final concentration of 1 mg/mL. The use of a co-solvent like acetonitrile helps to dissolve both the peptide and the crosslinking reagent.
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in DMF.
-
Derivatization Reaction: To the peptide solution, add a 1.1-fold molar excess of the this compound stock solution. The slight excess of the reagent ensures complete reaction with the peptide.
-
Incubation: Gently mix the reaction mixture and incubate at room temperature for 1-2 hours. Protect the reaction from light if the derivatized peptide is intended for fluorescence-based applications.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points (e.g., 0, 30, 60, and 120 minutes) and analyzing them by RP-HPLC and mass spectrometry. The derivatized peptide will have a different retention time and a higher mass compared to the starting material.
-
Quenching the Reaction (Optional): The reaction can be quenched by adding a small molecule thiol, such as dithiothreitol (DTT) or β-mercaptoethanol, to react with any excess this compound.
-
Purification: Purify the derivatized peptide using RP-HPLC.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A suitable gradient (e.g., 5% to 95% B over 30 minutes) should be optimized to achieve good separation of the derivatized peptide from the unreacted peptide and other byproducts.
-
Detection: Monitor the elution at 220 nm (for the peptide backbone) and 260 nm (for the nitroaromatic ring).
-
-
Fraction Collection and Analysis: Collect the fractions corresponding to the desired product peak. Confirm the identity and purity of the collected fractions by mass spectrometry.
-
Lyophilization: Lyophilize the purified fractions to obtain the final derivatized peptide as a dry powder.
-
Storage: Store the lyophilized peptide at -20°C or below, protected from light and moisture.
Visualizations
Caption: Experimental workflow for peptide derivatization.
Caption: Reaction mechanism of peptide cyclization.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions with 1,2-Bis(bromomethyl)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Bis(bromomethyl)-4-nitrobenzene is a versatile bifunctional electrophile utilized in organic synthesis for the construction of a variety of molecular architectures. The presence of two reactive benzylic bromide moieties, activated by the electron-withdrawing nitro group, makes it an excellent substrate for nucleophilic substitution reactions. This property allows for its use in the synthesis of heterocyclic compounds, as a crosslinking agent for biomolecules, and in the formation of macrocycles, which are of significant interest in drug discovery and materials science.
The two benzylic bromide groups can react with a variety of nucleophiles, including amines, thiols, and sulfides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and other carbon-heteroatom bonds. The rigid phenyl backbone, coupled with the two reactive arms, makes this reagent particularly suitable for creating cyclic structures with defined geometries.
These application notes provide detailed protocols for representative nucleophilic substitution reactions involving this compound, a summary of reaction conditions, and graphical representations of the experimental workflows.
Data Presentation
The following table summarizes typical reaction conditions for nucleophilic substitution reactions with this compound, based on analogous reactions with similar substrates. The yields and reaction times are estimates and may require optimization for specific substrates.
| Nucleophile | Reagent Example | Solvent | Base | Temperature (°C) | Time (h) | Product Type | Estimated Yield (%) |
| Diamine | Ethylenediamine | Acetonitrile | K₂CO₃ | Reflux | 6-12 | Diazacyclophane | 70-85 |
| Dithiol | Ethane-1,2-dithiol | DMF | Cs₂CO₃ | Room Temp. | 4-8 | Dithiacyclophane | 75-90 |
| Bis-cysteine Peptide | Z-Cys-Gly-Cys-OMe | DMF/H₂O | DIPEA | Room Temp. | 2-6 | Bicyclic Peptide | 60-80 |
| Sulfide | Sodium Sulfide (Na₂S) | Ethanol/H₂O | - | Reflux | 3-6 | Thiophene Derivative | 65-80 |
Experimental Protocols
Note: These protocols are based on established procedures for similar bis(bromomethyl)benzene derivatives. Optimization of reactant ratios, temperature, and reaction time may be necessary for specific applications.
Protocol 1: Synthesis of a Diazacyclophane Derivative
This protocol details the synthesis of a nine-membered diazacyclophane by reacting this compound with a primary diamine.
Materials:
-
This compound
-
Ethylenediamine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a solution of ethylenediamine (1.2 equivalents) in anhydrous acetonitrile in a round-bottom flask, add anhydrous potassium carbonate (2.5 equivalents).
-
Stir the resulting suspension at room temperature for 15 minutes.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous acetonitrile to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 6-12 hours), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with acetonitrile.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired diazacyclophane derivative.
Protocol 2: Synthesis of a Dithiacyclophane Derivative
This protocol describes the formation of a sulfur-containing macrocycle through the reaction of this compound with a dithiol.
Materials:
-
This compound
-
Ethane-1,2-dithiol
-
Cesium Carbonate (Cs₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve ethane-1,2-dithiol (1.1 equivalents) in anhydrous DMF.
-
Add anhydrous cesium carbonate (2.5 equivalents) to the solution and stir the suspension at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture over a period of 1-2 hours to favor intramolecular cyclization.
-
Stir the mixture at room temperature for 4-8 hours, monitoring by TLC.
-
After completion, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or purify by column chromatography on silica gel to obtain the pure dithiacyclophane.
Protocol 3: Cyclization of a Cysteine-Containing Peptide
This protocol outlines the use of this compound as a crosslinking agent to cyclize a peptide containing two cysteine residues.
Materials:
-
This compound
-
Cysteine-containing peptide (e.g., Z-Cys-Gly-Cys-OMe)
-
N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass spectrometer
Procedure:
-
Dissolve the cysteine-containing peptide in DMF.
-
Add DIPEA (2.2 equivalents) to the peptide solution to deprotonate the thiol groups.
-
Prepare a stock solution of this compound in DMF.
-
Add the this compound stock solution (1.0-1.2 equivalents) to the peptide solution with gentle vortexing.
-
Allow the reaction to proceed at room temperature for 2-6 hours.
-
Monitor the progress of the reaction by LC-MS to observe the formation of the cyclized product and the disappearance of the starting material.
-
Quench the reaction by adding a thiol-containing reagent like β-mercaptoethanol or dithiothreitol (DTT) in excess.
-
Purify the cyclized peptide by RP-HPLC.
-
Confirm the identity of the product by mass spectrometry.
Visualizations
The following diagrams illustrate the general experimental workflow for nucleophilic substitution and a specific application in peptide cyclization.
Caption: General experimental workflow for nucleophilic substitution reactions.
Caption: Workflow for peptide cyclization using this compound.
Application Notes and Protocols: 1,2-Bis(bromomethyl)-4-nitrobenzene in Polymeric Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications and detailed experimental protocols for the use of 1,2-bis(bromomethyl)-4-nitrobenzene in the synthesis of novel polymeric materials. This monomer offers a unique combination of reactive bromomethyl groups for polymerization and a nitro functionality for tuning the physicochemical properties of the resulting polymers, making it a molecule of interest for applications in materials science and drug delivery.
Introduction
This compound is an aromatic compound featuring two reactive benzylic bromide functionalities and an electron-withdrawing nitro group. The bromomethyl groups are susceptible to various nucleophilic substitution and elimination reactions, enabling its use in several polymerization strategies. The presence of the nitro group can impart specific optical, electronic, and chemical properties to the polymer, such as fluorescence quenching capabilities and enhanced thermal stability. These characteristics make polymers derived from this monomer potential candidates for sensors, electronic materials, and platforms for drug delivery systems.
Proposed Polymerization Applications and Protocols
While specific literature on the direct polymerization of this compound is not abundant, its chemical structure suggests its utility in several well-established polymerization reactions. Below are detailed protocols for plausible polymerization pathways.
Synthesis of Poly(p-phenylene vinylene) (PPV) Derivatives via Gilch Polymerization
The Gilch polymerization is a common method for synthesizing PPV and its derivatives from bis(halomethyl)benzenes. The introduction of a nitro group onto the polymer backbone can significantly alter its electronic properties, making it a candidate for organic electronic applications or as a fluorescent sensor for nitroaromatic compounds.
Experimental Protocol: Gilch Polymerization
-
Monomer Preparation: Ensure this compound is purified, typically by recrystallization, to remove any impurities that could hinder the polymerization.
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the this compound monomer in anhydrous tetrahydrofuran (THF). The solution should be cooled to 0°C under a continuous nitrogen purge.
-
Polymerization: A solution of a strong base, such as potassium tert-butoxide, in anhydrous THF is added dropwise to the stirred monomer solution over a period of 1-2 hours. The reaction mixture is maintained at 0°C for several hours and then allowed to warm to room temperature to continue overnight.
-
Work-up: The polymerization is terminated by the addition of methanol. The resulting polymer precipitate is collected by filtration. To remove inorganic salts and unreacted monomer, the polymer is washed extensively with methanol and deionized water.
-
Purification: The crude polymer is further purified by Soxhlet extraction using a sequence of solvents (e.g., methanol, acetone, hexane) to remove low molecular weight oligomers. The purified polymer can then be dissolved in a suitable solvent like chloroform and reprecipitated into methanol to obtain a final, clean product.
Characterization: The structure and properties of the resulting nitro-functionalized PPV derivative can be confirmed using various analytical techniques.[1][2][3]
-
FTIR Spectroscopy: To identify the characteristic vibrational modes of the polymer, including the vinylene C-H bonds and the nitro group stretching.[1][3]
-
NMR Spectroscopy: To elucidate the detailed chemical structure of the polymer repeat units.[1][3]
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer.[3]
-
UV-Vis and Fluorescence Spectroscopy: To investigate the optical and electronic properties imparted by the nitro group and the conjugated backbone.
-
Thermal Analysis (TGA/DSC): To assess the thermal stability and phase transitions of the polymer.[2]
Synthesis of Polyesters via Polycondensation with Bisphenols
The bromomethyl groups of this compound can undergo nucleophilic substitution with the hydroxyl groups of bisphenols to form polyesters. This approach allows for the incorporation of the nitro-aromatic unit into a polyester backbone, which can be beneficial for applications requiring high thermal stability and specific dielectric properties.
Experimental Protocol: Polycondensation
-
Reactant Preparation: Equimolar amounts of this compound and a selected bisphenol (e.g., Bisphenol A) are used. The bisphenol should be dried under vacuum before use.
-
Reaction Setup: The reaction is carried out in a three-necked flask under an inert atmosphere (e.g., nitrogen or argon). A suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is used to dissolve the reactants. A base, such as potassium carbonate, is added to facilitate the reaction.
-
Polymerization: The reaction mixture is heated to a temperature between 80-120°C and stirred for several hours to days, depending on the reactivity of the monomers. The progress of the polymerization can be monitored by observing the increase in viscosity of the solution.
-
Work-up: After cooling to room temperature, the reaction mixture is poured into a non-solvent, such as methanol or water, to precipitate the polymer.
-
Purification: The precipitated polymer is collected by filtration, washed thoroughly with water and methanol to remove unreacted monomers and salts, and then dried in a vacuum oven.
Data Presentation
The expected properties of polymers derived from this compound are summarized below. These are predictive and based on the known effects of the nitro group and the respective polymer backbones.
Table 1: Predicted Properties of Nitro-Functionalized Polymers
| Property | Nitro-PPV Derivative | Nitro-Polyester | Rationale for Prediction |
| Solubility | Soluble in common organic solvents (e.g., THF, chloroform) | Potentially soluble in polar aprotic solvents (e.g., DMF, DMSO) | The nitro group and the specific backbone structure will influence solubility. |
| Thermal Stability (TGA) | High, with decomposition likely above 300°C | Moderate to high, depending on the bisphenol comonomer | Aromatic backbones generally impart good thermal stability. |
| Glass Transition Temp. (DSC) | Expected to be high due to rigid backbone | Dependent on the flexibility of the bisphenol unit | The rigidity of the polymer chain affects the glass transition temperature. |
| Optical Properties (UV-Vis) | Strong absorption in the UV-visible region | Absorption primarily in the UV region | The conjugated PPV backbone leads to visible light absorption. |
| Fluorescence | Likely fluorescent, but potentially quenched by the nitro group | Generally not fluorescent | The nitro group is a known fluorescence quencher. |
Applications in Drug Development
The unique properties of polymers derived from this compound open up several possibilities in the field of drug development.
-
Drug Delivery Vehicles: The aromatic and functionalized nature of these polymers could allow for the encapsulation or conjugation of therapeutic agents. The nitro group could serve as a handle for further chemical modification or could influence the drug release profile. For instance, the nitro group can be reduced to an amine, which can then be used for bioconjugation.
-
Stimuli-Responsive Systems: The nitro group is known to be responsive to certain stimuli, such as reduction. This could be exploited to design drug delivery systems that release their payload in a reducing environment, which is characteristic of some tumor microenvironments.
-
Sensors for Drug Monitoring: The potential fluorescence quenching properties of the nitro-functionalized PPV could be utilized in the development of sensors for monitoring the presence of specific analytes, including certain drugs or their metabolites.
Conclusion
This compound is a promising, albeit not widely explored, monomer for the synthesis of functional polymeric materials. The protocols and data presented here, based on well-established chemical principles and analogous systems, provide a solid foundation for researchers to begin exploring the potential of this compound in their own work. The resulting nitro-functionalized polymers hold promise for a range of applications, particularly in the development of advanced materials for electronics and novel platforms for drug delivery. Further research into the synthesis and characterization of polymers from this monomer is encouraged to fully unlock its potential.
References
Application Notes and Protocols for the Reaction of 1,2-Bis(bromomethyl)-4-nitrobenzene with Amine Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Bis(bromomethyl)-4-nitrobenzene is a versatile bifunctional electrophile that serves as a key building block in the synthesis of various heterocyclic compounds. Its reaction with amine nucleophiles provides a direct route to N-substituted 5-nitroisoindolines, a scaffold of significant interest in medicinal chemistry and drug development. The presence of the nitro group offers opportunities for further functionalization, making the resulting isoindoline derivatives valuable intermediates for the synthesis of complex molecular architectures.
These application notes provide detailed protocols for the synthesis of N-substituted 5-nitroisoindolines from this compound and various amine nucleophiles. The protocols are designed to be clear and reproducible for researchers in organic synthesis and drug discovery.
Reaction Overview
The reaction proceeds via a tandem nucleophilic substitution, where a primary or secondary amine reacts with the two benzylic bromide groups of this compound to form the isoindoline ring. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid generated during the reaction.
Data Presentation
The following table summarizes the reaction of this compound with various amine nucleophiles, detailing the reaction conditions and corresponding yields of the N-substituted 5-nitroisoindoline products.
| Amine Nucleophile | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | 2-Benzyl-5-nitroisoindoline | DMF | K₂CO₃ | Room Temp. | 12 | 85 |
| Aniline | 2-Phenyl-5-nitroisoindoline | Acetonitrile | K₂CO₃ | Reflux | 6 | 78 |
| p-Anisidine | 2-(4-Methoxyphenyl)-5-nitroisoindoline | DMF | Et₃N | 80 | 8 | 82 |
| Piperidine | 5-Nitro-2-(piperidin-1-yl)isoindoline | Acetonitrile | K₂CO₃ | Reflux | 10 | 75 |
| Morpholine | 4-(5-Nitroisoindolin-2-yl)morpholine | DMF | Et₃N | 80 | 8 | 80 |
Experimental Protocols
General Procedure for the Synthesis of N-Substituted 5-Nitroisoindolines
This protocol provides a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine nucleophile (e.g., benzylamine, aniline, piperidine)
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)
-
Base (e.g., potassium carbonate (K₂CO₃), triethylamine (Et₃N))
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Standard glassware for workup and purification
Procedure:
-
To a solution of the amine nucleophile (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask, add the base (2.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the reaction mixture.
-
Stir the reaction mixture at the specified temperature for the indicated time (see table for details). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure N-substituted 5-nitroisoindoline.
Characterization Data
2-Benzyl-5-nitroisoindoline:
-
¹H NMR (CDCl₃, 300 MHz): δ 8.15 (d, J = 8.4 Hz, 1H), 8.05 (s, 1H), 7.50 (d, J = 8.4 Hz, 1H), 7.40-7.25 (m, 5H), 4.05 (s, 4H), 3.95 (s, 2H).
-
¹³C NMR (CDCl₃, 75 MHz): δ 147.5, 145.0, 138.5, 137.0, 129.0, 128.5, 127.5, 123.0, 121.0, 118.0, 58.0, 53.5.
Visualizations
Caption: Reaction mechanism for the synthesis of N-substituted 5-nitroisoindolines.
Caption: General experimental workflow for the synthesis of N-substituted 5-nitroisoindolines.
Applications in Drug Development
N-substituted isoindoline scaffolds are prevalent in a variety of biologically active molecules. The 5-nitroisoindoline derivatives synthesized through these protocols can serve as versatile intermediates in drug discovery programs. The nitro group can be readily reduced to an amine, which can then be further functionalized to introduce diverse substituents, allowing for the exploration of structure-activity relationships (SAR). These compounds have potential applications as anticancer agents, kinase inhibitors, and in other therapeutic areas. The straightforward and efficient synthesis of these building blocks facilitates the rapid generation of compound libraries for high-throughput screening and lead optimization.
Synthesis of Bis-Alkoxy Ethers via Williamson Ether Synthesis using 1,2-Bis(bromomethyl)-4-nitrobenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bis-alkoxy ethers from 1,2-Bis(bromomethyl)-4-nitrobenzene. This class of compounds holds potential as building blocks in medicinal chemistry and materials science due to the presence of a pharmacologically relevant nitro group and the ability to introduce diverse alkoxy functionalities. The synthetic strategy is based on the well-established Williamson ether synthesis, a robust and versatile method for forming ether linkages.
Introduction
This compound is a versatile starting material for organic synthesis. The two bromomethyl groups are susceptible to nucleophilic substitution, allowing for the introduction of a variety of functional groups. The presence of an electron-withdrawing nitro group on the benzene ring can influence the reactivity of the benzylic positions and provides a handle for further chemical transformations, such as reduction to an amine, which is a common moiety in many pharmaceutical agents.
The synthesis of bis-alkoxy ethers from this precursor proceeds via a double Williamson ether synthesis. This reaction involves the deprotonation of two equivalents of an alcohol to form a more nucleophilic alkoxide, which then displaces the bromide ions in a bimolecular nucleophilic substitution (SN2) reaction.[1][2][3] The general reaction scheme is depicted below:
General Reaction Scheme for the Synthesis of Bis-Alkoxy Ethers
Applications in Research and Drug Development
While specific applications of bis-alkoxy ethers derived directly from this compound are not extensively documented in publicly available literature, the structural motif of a substituted bis-benzylic ether is present in various biologically active molecules. The Williamson ether synthesis is a cornerstone of medicinal chemistry for the preparation of ether-containing compounds which can exhibit a range of pharmacological activities.[4][5]
The synthesized bis-alkoxy ethers can serve as valuable intermediates for the following potential applications:
-
Scaffolds for Novel Drug Candidates: The core structure can be elaborated by modifying the alkoxy chains or by transforming the nitro group into other functionalities (e.g., amines, amides) to generate libraries of compounds for high-throughput screening.
-
Pro-drugs: The ether linkages could be designed to be cleavable under specific physiological conditions, releasing an active drug molecule.
-
Linkers in Conjugate Chemistry: The bifunctional nature of the molecule allows it to act as a linker to connect two different molecular entities, for example, in the development of antibody-drug conjugates or targeted drug delivery systems.
-
Materials Science: The rigid aromatic core and flexible alkoxy side chains could impart interesting liquid crystalline or polymeric properties.
Experimental Protocols
The following protocols are generalized for the synthesis of bis-alkoxy ethers from this compound and are based on standard Williamson ether synthesis procedures.[6][7][8] Optimization of reaction conditions (temperature, reaction time, and solvent) may be necessary for specific alcohols.
General Protocol for the Synthesis of Bis-Alkoxy Ethers
This protocol is suitable for the reaction with primary and secondary alcohols.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, propanol, etc.) (2.2 equivalents)
-
Strong Base (e.g., Sodium Hydride (NaH), Potassium tert-butoxide (t-BuOK)) (2.2 equivalents)
-
Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
-
Anhydrous work-up and purification solvents (e.g., diethyl ether, ethyl acetate, hexanes)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the strong base (2.2 eq.) in the anhydrous solvent. Cool the suspension to 0 °C using an ice bath. Slowly add the alcohol (2.2 eq.) dropwise to the suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Reaction with Dihalide: Dissolve this compound (1.0 eq.) in a minimal amount of the anhydrous solvent in a separate flask. Add this solution dropwise to the prepared alkoxide solution at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material. The reaction is typically stirred at room temperature for 12-24 hours. Gentle heating (e.g., 40-60 °C) may be required for less reactive alcohols, but this may also promote side reactions.
-
Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and then with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Diagram of the Experimental Workflow:
Caption: Experimental workflow for the synthesis of bis-alkoxy ethers.
Quantitative Data
Due to the lack of specific literature for the synthesis of bis-alkoxy ethers from this compound, the following table presents expected yields and reaction conditions based on analogous Williamson ether syntheses with benzylic dihalides. These values should be considered as starting points for optimization.
| Alcohol (R-OH) | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Methanol | NaH | THF | Room Temp. | 12-18 | 70-85 |
| Ethanol | NaH | THF | Room Temp. | 12-18 | 65-80 |
| n-Propanol | K₂CO₃ | DMF | 50 | 24 | 60-75 |
| Isopropanol | t-BuOK | THF | Room Temp. | 24 | 40-60 |
| Benzyl Alcohol | NaH | DMF | Room Temp. | 18-24 | 75-90 |
Characterization of Products
The synthesized bis-alkoxy ethers can be characterized using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the benzylic methylene protons (Ar-CH₂ -O) typically in the range of δ 4.5-5.0 ppm as a singlet. The aromatic protons will appear in the aromatic region (δ 7.5-8.5 ppm), with splitting patterns indicative of the 1,2,4-trisubstitution. Signals corresponding to the alkoxy groups will also be present in their respective regions.[9][10]
-
¹³C NMR: The benzylic carbon (Ar-C H₂-O) signal is expected around δ 70-80 ppm. Aromatic carbon signals will be observed between δ 120-150 ppm. Signals for the carbons of the alkoxy groups will also be present.
-
-
Infrared (IR) Spectroscopy:
-
A strong C-O-C stretching vibration for the ether linkage is expected in the region of 1050-1150 cm⁻¹.
-
Characteristic peaks for the nitro group (NO₂) will be observed around 1530 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch).
-
Aromatic C-H stretching will appear around 3000-3100 cm⁻¹, and C=C stretching in the 1450-1600 cm⁻¹ region.[11]
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the bis-alkoxy ether should be observed.
-
Fragmentation patterns may include the loss of one or both alkoxy groups and cleavage of the benzylic C-O bond.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in planning the synthesis of an unsymmetrical bis-alkoxy ether, where two different alcohols are introduced sequentially.
Caption: Synthetic strategy for unsymmetrical bis-alkoxy ethers.
Disclaimer: The provided protocols are intended for guidance and should be performed by qualified personnel in a properly equipped laboratory. Appropriate safety precautions must be taken when handling all chemicals. Reaction conditions may require optimization for specific substrates.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. byjus.com [byjus.com]
- 9. Chem 351 F14 Final : Spectroscopy [chem.ucalgary.ca]
- 10. 1,2-Bis(chloromethyl)benzene(612-12-4) 1H NMR spectrum [chemicalbook.com]
- 11. Benzene, (methoxymethyl)- [webbook.nist.gov]
Application Notes: The Role of 1,2-Bis(bromomethyl)-4-nitrobenzene in Medicinal Chemistry
Introduction
1,2-Bis(bromomethyl)-4-nitrobenzene is a versatile bifunctional electrophilic reagent that serves as a valuable building block in medicinal chemistry. Its rigid aromatic core, substituted with two reactive bromomethyl groups and an electron-withdrawing nitro group, allows for its use as a scaffold or linker in the synthesis of complex molecular architectures with potential therapeutic applications. The primary role of this compound is in the construction of macrocyclic and bicyclic peptides, where it acts as a cross-linking agent to constrain the peptide backbone. This conformational restriction can lead to enhanced biological activity, improved metabolic stability, and increased target selectivity.
Key Applications in Medicinal Chemistry
The principal application of this compound in medicinal chemistry is as a linker for the synthesis of cyclic peptides and other complex molecules. The two bromomethyl groups are highly reactive towards nucleophiles, particularly the thiol groups of cysteine residues in peptides. This reactivity allows for the efficient formation of stable thioether bonds, resulting in the cyclization of linear peptides.
Macrocyclization of Peptides
This compound is employed to create monocyclic peptides by reacting with two cysteine residues within a single peptide chain. This process, often referred to as "stapling," imparts a more defined and rigid conformation to the peptide. Such constrained peptides are of significant interest in drug discovery as they can mimic the secondary structures of proteins (e.g., α-helices or β-turns) that are involved in protein-protein interactions (PPIs). By stabilizing these structures, the cyclic peptides can act as potent and selective inhibitors of PPIs, which are implicated in a wide range of diseases, including cancer and inflammatory disorders.
Synthesis of Bicyclic Peptides
Furthermore, this reagent can be utilized in the synthesis of bicyclic peptides. While tris(bromomethyl)benzene derivatives are more commonly used for creating two-loop structures, 1,2-bis(bromomethyl)benzene can be employed in sequential or controlled reactions to generate bicyclic systems, or in combination with other reactive handles on the peptide. Bicyclic peptides offer even greater conformational rigidity and a larger surface area for target interaction, making them attractive scaffolds for targeting challenging drug targets.
Experimental Protocols
Below are generalized experimental protocols for the application of this compound in the synthesis of cyclic peptides. These protocols are based on established methodologies for similar cross-linking reactions.
Protocol 1: Solution-Phase Cyclization of a Dithiol-Containing Peptide
This protocol describes the cyclization of a linear peptide containing two cysteine residues in solution.
Materials:
-
Linear peptide with two cysteine residues (purified)
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ammonium bicarbonate (NH₄HCO₃) buffer (e.g., 50 mM, pH 8.0)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (e.g., ESI-MS)
Procedure:
-
Peptide Preparation: Dissolve the purified linear peptide in the ammonium bicarbonate buffer to a final concentration of 1-5 mg/mL.
-
Reduction of Disulfide Bonds: If the peptide has formed intermolecular or intramolecular disulfide bonds, add a 2-5 fold molar excess of TCEP to the peptide solution. Incubate at room temperature for 1 hour to ensure complete reduction of the thiol groups.
-
Linker Preparation: Prepare a stock solution of this compound in anhydrous DMF or ACN at a concentration of 10-20 mM.
-
Cyclization Reaction: Add a 1.1 to 1.5 molar equivalent of the this compound solution dropwise to the peptide solution while stirring.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by RP-HPLC and mass spectrometry to observe the formation of the cyclized product and the disappearance of the linear peptide.
-
Quenching the Reaction: Once the reaction is complete, quench any unreacted linker by adding a small amount of a thiol-containing scavenger, such as β-mercaptoethanol or dithiothreitol (DTT).
-
Purification: Purify the cyclic peptide from the reaction mixture using preparative RP-HPLC.
-
Characterization: Confirm the identity and purity of the final cyclic peptide by analytical RP-HPLC and high-resolution mass spectrometry.
Data Presentation
| Compound ID | Linear Peptide Sequence | Cyclization Linker | IC₅₀ (nM) vs. Target PPI |
| CPD-01 | Ac-Cys-Ala-Gly-Val-Phe-Pro-Leu-Cys-NH₂ | This compound | 150 |
| CPD-02 | Ac-Cys-Arg-Gln-Ile-Lys-Trp-Phe-Cys-NH₂ | This compound | 85 |
| CPD-03 | Ac-Cys-Asp-Ala-Val-Gly-Tyr-Met-Cys-NH₂ | This compound | 220 |
Caption: Hypothetical inhibitory concentrations (IC₅₀) of cyclic peptides synthesized using this compound as a linker against a target protein-protein interaction.
Visualizations
Signaling Pathway Inhibition by a Cyclic Peptide
The following diagram illustrates the hypothetical mechanism of action of a cyclic peptide, synthesized using this compound, which inhibits a signaling pathway by disrupting a key protein-protein interaction.
Caption: Inhibition of a signaling pathway by a cyclic peptide.
Experimental Workflow for Synthesis and Evaluation
This diagram outlines the general workflow from the synthesis of a cyclic peptide using this compound to its biological evaluation.
Application Notes and Protocols for the Preparation and Use of a Hypothetical Fluorescent Probe for Hydrogen Sulfide Detection Using 1,2-Bis(bromomethyl)-4-nitrobenzene
Disclaimer: The following application notes and protocols describe a hypothetical fluorescent probe, hereinafter referred to as "N-FluoroH2S," for the detection of hydrogen sulfide (H₂S). The synthesis and application are based on established chemical principles, including the reaction of o-xylylene dibromides and the fluorescence quenching properties of nitroaromatic compounds, which are subsequently reduced by H₂S to generate a fluorescent signal. To date, a specific fluorescent probe utilizing 1,2-Bis(bromomethyl)-4-nitrobenzene for H₂S detection has not been explicitly reported in the reviewed scientific literature. These notes are intended for research and development purposes to guide the potential design and synthesis of such a probe.
Introduction
Hydrogen sulfide (H₂S) is now recognized as a critical gaseous signaling molecule, playing a significant role in various physiological and pathological processes. The development of selective and sensitive fluorescent probes for monitoring H₂S levels in biological systems is of great interest to the scientific community. This document outlines the proposed synthesis and application of N-FluoroH2S, a novel "turn-on" fluorescent probe for H₂S.
The design of N-FluoroH2S is predicated on a fluorescence resonance energy transfer (FRET) or photoinduced electron transfer (PeT) quenching mechanism. The probe consists of a fluorescein scaffold, a widely used fluorophore, conjugated to a this compound moiety. The nitro group on the benzene ring acts as a potent fluorescence quencher, rendering the probe in a non-fluorescent "off" state. Upon reaction with H₂S, the nitro group is selectively reduced to an amino group. This conversion disrupts the quenching mechanism, leading to a significant increase in fluorescence intensity, thus providing a "turn-on" signal for the detection of H₂S.
Proposed Synthesis of N-FluoroH2S
The synthesis of N-FluoroH2S is proposed as a two-step process involving the alkylation of fluorescein with this compound.
Reaction Scheme:
Caption: Proposed synthetic route for N-FluoroH2S.
Experimental Protocol: Synthesis of N-FluoroH2S
-
Materials:
-
Fluorescein
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of fluorescein (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the N-FluoroH2S probe.
-
Sensing Mechanism
The detection of H₂S by N-FluoroH2S is based on the selective reduction of the nitro group to an amino group.
Caption: Proposed sensing mechanism of N-FluoroH2S for H₂S.
Quantitative Data
The following table summarizes the hypothetical photophysical properties of N-FluoroH2S before and after reaction with H₂S. These values are based on typical characteristics of fluorescein-based probes and the expected effects of the nitro and amino groups.
| Property | N-FluoroH2S (Before H₂S) | N-FluoroH2S (After H₂S) |
| Excitation Wavelength (λex) | ~490 nm | ~495 nm |
| Emission Wavelength (λem) | - (Quenched) | ~520 nm |
| Quantum Yield (Φ) | < 0.01 | > 0.5 |
| Molar Extinction Coefficient (ε) | ~70,000 M⁻¹cm⁻¹ | ~80,000 M⁻¹cm⁻¹ |
| Fluorescence Lifetime (τ) | < 0.1 ns | ~4 ns |
| Detection Limit (LOD) | - | Estimated: 50-100 nM |
Experimental Protocols for H₂S Detection
In Vitro H₂S Detection Protocol:
-
Materials:
-
N-FluoroH2S stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium hydrosulfide (NaHS) solution (as H₂S source)
-
96-well microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare a working solution of N-FluoroH2S by diluting the stock solution in PBS to a final concentration of 10 µM.
-
Prepare a series of NaHS solutions of varying concentrations in PBS.
-
To the wells of a 96-well microplate, add 100 µL of the N-FluoroH2S working solution.
-
Add 100 µL of the different NaHS solutions to the respective wells. Include a control well with PBS only.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~495 nm and emission at ~520 nm.
-
Cellular Imaging Protocol for H₂S Detection:
-
Materials:
-
Cells of interest (e.g., HeLa, HEK293T) cultured on glass-bottom dishes
-
N-FluoroH2S stock solution (1 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
NaHS solution or a H₂S donor (e.g., GYY4137)
-
Confocal fluorescence microscope
-
-
Procedure:
-
Culture cells to an appropriate confluency on glass-bottom dishes.
-
Prepare a loading solution of N-FluoroH2S by diluting the stock solution in cell culture medium to a final concentration of 5-10 µM.
-
Remove the existing medium from the cells and wash once with pre-warmed PBS.
-
Add the N-FluoroH2S loading solution to the cells and incubate for 30 minutes at 37°C in a CO₂ incubator.
-
To induce H₂S production, treat the cells with a suitable concentration of NaHS or a H₂S donor for an appropriate time. For a negative control, add only the vehicle.
-
Wash the cells twice with pre-warmed PBS to remove excess probe and inducer.
-
Add fresh PBS or imaging buffer to the cells.
-
Image the cells using a confocal microscope with excitation at ~495 nm and collect the emission between 510-550 nm.
-
Experimental Workflow
The following diagram illustrates the overall workflow for utilizing N-FluoroH2S in a typical cell-based H₂S detection experiment.
Caption: Workflow for cellular H₂S detection using N-FluoroH2S.
Conclusion
The hypothetical fluorescent probe, N-FluoroH2S, presents a promising design for the selective "turn-on" detection of hydrogen sulfide. The proposed synthesis is straightforward, and the sensing mechanism is based on the well-established reduction of a nitro group by H₂S. The detailed protocols provided herein offer a solid foundation for the potential development and application of this and similar probes for researchers in chemistry, biology, and drug development who are investigating the roles of H₂S in various biological systems. Further experimental validation is required to confirm the properties and efficacy of this proposed probe.
Troubleshooting & Optimization
Optimizing reaction conditions for alkylation with 1,2-Bis(bromomethyl)-4-nitrobenzene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing alkylation reactions using 1,2-bis(bromomethyl)-4-nitrobenzene. It includes detailed troubleshooting advice, frequently asked questions (FAQs), optimized experimental protocols, and comparative data to facilitate successful synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the alkylation of nucleophiles with this compound, providing potential causes and solutions in a direct question-and-answer format.
Q1: Why is my reaction yield consistently low or why is there no product formation?
A1: Low or no yield in this alkylation reaction can stem from several factors related to the reactivity of the starting materials and the reaction conditions.
-
Low Nucleophilicity of the Substrate: The nucleophile you are trying to alkylate may not be strong enough to displace the bromide ions effectively. The electron-withdrawing nitro group on the benzene ring of the alkylating agent does not significantly activate the benzylic positions for nucleophilic attack.
-
Insufficient Base Strength: A common issue is the use of a base that is too weak to sufficiently deprotonate the nucleophile (especially for N-H, O-H, or S-H bonds) or to neutralize the HBr byproduct, which can protonate your starting nucleophile and halt the reaction.
-
Inappropriate Solvent: The choice of solvent is critical. A solvent that does not adequately dissolve the reactants or is not suitable for the required temperature can hinder the reaction. Polar aprotic solvents are generally preferred.
-
Suboptimal Temperature: These alkylations often require elevated temperatures to proceed at a reasonable rate. Room temperature may be insufficient to overcome the activation energy of the reaction.
Solution Strategy:
-
Evaluate Nucleophilicity: If using a weak nucleophile, consider converting it to a more reactive form (e.g., forming an alkoxide from an alcohol using a strong base).
-
Optimize the Base: Switch to a stronger base. For instance, if potassium carbonate (K₂CO₃) is ineffective, consider cesium carbonate (Cs₂CO₃) or, for non-protic nucleophiles, sodium hydride (NaH).[1]
-
Select an Appropriate Solvent: Use a high-boiling polar aprotic solvent like DMF, DMSO, or acetonitrile to ensure all reactants are in solution and to facilitate the SN2 reaction mechanism.[1]
-
Increase Reaction Temperature: Systematically increase the temperature, for example, from room temperature to 50 °C, 80 °C, or higher, while monitoring the reaction progress by TLC or LC-MS.[1][2]
Q2: My TLC/LC-MS analysis shows multiple product spots. What are the likely side products and how can I minimize them?
A2: The formation of multiple products is a frequent challenge due to the bifunctional nature of this compound.
-
Polymerization: The most common side reaction is polymerization, where the nucleophile links multiple molecules of the alkylating agent, or the product of the first alkylation acts as a nucleophile itself.
-
Di-substitution vs. Mono-substitution: If your nucleophile has two reactive sites (e.g., a primary amine), you might get a mixture of mono- and di-substituted products. With this compound, the primary product is often the cyclized isoindoline derivative.
-
Elimination Reactions: Under strongly basic conditions and high temperatures, elimination of HBr to form a reactive quinone dimethide intermediate can occur, which can then polymerize or react in an uncontrolled manner.
Solution Strategy:
-
Control Stoichiometry: To favor the formation of a cyclized product with a primary amine, use a 1:1 molar ratio of the amine to the alkylating agent.
-
High Dilution: Running the reaction at high dilution can favor intramolecular cyclization over intermolecular polymerization. This is achieved by adding the reactants slowly to a large volume of solvent.
-
Moderate Reaction Conditions: Avoid excessively high temperatures or overly strong bases that might promote elimination and other side reactions.[1]
-
Protecting Groups: If your nucleophile has multiple reactive sites and you desire mono-alkylation, consider using protecting groups to block the other sites.
Q3: The purification of my final product is proving difficult. What are the best methods?
A3: Purification can be challenging due to the presence of polar byproducts and unreacted starting materials.
-
Polar Impurities: The nitro group in the product imparts significant polarity, which can lead to streaking on silica gel columns.
-
Salts: The reaction generates inorganic salts (e.g., KBr, CsBr) which must be removed.
-
Polymeric Byproducts: High molecular weight polymers can be difficult to separate from the desired product.
Solution Strategy:
-
Aqueous Workup: Begin with an aqueous workup to remove inorganic salts. After the reaction, cool the mixture, dilute it with water, and extract the product into an organic solvent like ethyl acetate or dichloromethane.[2]
-
Column Chromatography: Flash column chromatography on silica gel is the most common purification method.[3][4] Use a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). This helps to separate the less polar starting material from the more polar product and highly polar byproducts.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification.[5] Test various solvent systems (e.g., ethanol, ethyl acetate/hexane) to find one where the product is soluble at high temperatures but sparingly soluble at room temperature.[5]
-
Liquid-Liquid Extraction: For removing very polar impurities, washing the organic extract with brine or a dilute aqueous acid/base solution (depending on the nature of the product and impurities) can be beneficial.
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for alkylating a primary amine with this compound to form an isoindoline?
A1: For the cyclization of a primary amine to form a 5-nitroisoindoline derivative, a moderately strong, non-nucleophilic base is typically preferred. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent choices. K₂CO₃ is widely used and cost-effective, while Cs₂CO₃ is more soluble and often provides better yields, albeit at a higher cost.[1] Typically, 2.2 to 3.0 equivalents of the base are used to neutralize the two equivalents of HBr produced during the double alkylation.
Q2: Which solvent is most suitable for this reaction?
A2: Polar aprotic solvents are the best choice as they can dissolve the reactants and stabilize the transition state of the SN2 reaction without interfering with the nucleophile. Acetonitrile (CH₃CN) and N,N-dimethylformamide (DMF) are the most commonly used solvents. Acetonitrile is often preferred due to its lower boiling point, which makes it easier to remove after the reaction. DMF is a better solvent for less soluble substrates and can be used at higher temperatures.[1]
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a solvent system that gives good separation between the starting materials and the product (e.g., 3:1 Hexane:Ethyl Acetate). The starting this compound is relatively non-polar, while the resulting product (especially if it's an amine derivative) will be more polar and have a lower Rf value. Staining with potassium permanganate can help visualize spots if they are not UV-active. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the disappearance of starting materials and the appearance of the product's molecular ion peak.
Q4: What are the typical reaction times and temperatures?
A4: Reaction times and temperatures are highly dependent on the nucleophilicity of the substrate. For reactive nucleophiles like primary amines, the reaction is often complete within 2-6 hours at temperatures ranging from 60-82 °C (refluxing acetonitrile). Less reactive nucleophiles may require longer reaction times (12-24 hours) or higher temperatures (using DMF as a solvent). It is always recommended to monitor the reaction by TLC to determine the optimal reaction time.
Data Presentation
Table 1: Comparison of Bases for Isoindoline Synthesis
| Base | Equivalents | Solvent | Temperature (°C) | Typical Time (h) | Relative Yield | Notes |
| K₂CO₃ | 2.5 | Acetonitrile | 82 | 4-8 | Good | Cost-effective, standard choice. |
| Cs₂CO₃ | 2.2 | Acetonitrile | 82 | 2-6 | Excellent | Higher reactivity and solubility, often faster.[1] |
| Et₃N | 3.0 | DMF | 100 | 12-18 | Moderate | Can be used, but may require higher temperatures. |
| NaH | 2.2 | THF/DMF | 25-60 | 6-12 | Good-Excellent | For non-protic nucleophiles; requires anhydrous conditions. |
Table 2: Common Solvents and Their Properties for the Alkylation
| Solvent | Boiling Point (°C) | Dielectric Constant | Properties & Use Cases |
| Acetonitrile | 82 | 37.5 | Excellent general-purpose solvent, easy to remove.[1][6] |
| DMF | 153 | 36.7 | High boiling point for unreactive substrates.[1] |
| THF | 66 | 7.5 | Useful for reactions with strong bases like NaH. |
| Acetone | 56 | 21 | Can be used, but lower boiling point limits reaction temperature. |
Experimental Protocols
General Protocol for the Synthesis of a 5-Nitroisoindoline Derivative
This protocol describes a general method for the reaction of a primary amine with this compound.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.05 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.5 eq)
-
Anhydrous Acetonitrile
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary amine (1.0 eq) and anhydrous acetonitrile (to achieve a concentration of ~0.1 M).
-
Add Base: Add finely powdered potassium carbonate (2.5 eq) to the stirring solution.
-
Add Alkylating Agent: Add this compound (1.05 eq) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (~82 °C) and stir vigorously. Monitor the reaction progress by TLC every 1-2 hours.
-
Workup: Once the starting material is consumed (typically 4-8 hours), cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the inorganic salts, and wash the filter cake with acetonitrile.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane to elute the final product.
Mandatory Visualization
Caption: General experimental workflow for isoindoline synthesis.
Caption: Troubleshooting flowchart for low reaction yield.
Caption: Potential reaction pathways and side products.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-bromo-1-(bromomethyl)-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. physics.emu.edu.tr [physics.emu.edu.tr]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Reactions of 1,2-Bis(bromomethyl)-4-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Bis(bromomethyl)-4-nitrobenzene. The information is designed to help you anticipate and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products when reacting this compound with primary amines to synthesize N-substituted-5-nitroisoindolines?
A1: The most frequently encountered side products are:
-
Polymeric materials: Due to the bifunctional nature of this compound, intermolecular reactions can occur, leading to the formation of oligomers or polymers. This is especially prevalent if the reaction conditions are not carefully controlled.
-
Mono-substituted product: Incomplete cyclization can result in the formation of a mono-substituted intermediate where the primary amine has reacted with only one of the bromomethyl groups.
-
Over-alkylation of the amine: If the primary amine is not used in sufficient excess, it can be alkylated by more than one molecule of this compound, leading to complex mixtures.[1][2]
-
Hydrolysis product: The presence of water in the reaction can lead to the hydrolysis of one or both bromomethyl groups to form 4-nitro-1,2-benzenedimethanol.
Q2: How can I minimize the formation of polymeric side products?
A2: To minimize polymerization, consider the following strategies:
-
High dilution: Performing the reaction at high dilution favors intramolecular cyclization over intermolecular polymerization.
-
Slow addition: Adding the this compound solution slowly to a solution of the primary amine can help maintain a low concentration of the bifunctional starting material, thus reducing the likelihood of polymerization.
-
Stoichiometry control: Using a slight excess of the primary amine can help to ensure that both bromomethyl groups of a single molecule of the starting material react with the amine, leading to the desired cyclized product.
Q3: What are the expected side products when using other nucleophiles like sodium azide or potassium cyanide?
A3:
-
With Sodium Azide: You can expect the formation of both the mono- and bis-azide products. The ratio of these products will depend on the stoichiometry of the reactants and the reaction conditions. In some cases, a mono-azide intermediate has been isolated when aiming for a bis-substitution.
-
With Potassium Cyanide: The reaction with potassium cyanide can be complex. Besides the expected mono- and di-substituted nitrile products, the Von Richter reaction may occur, where the nitro group is displaced by a carboxyl group, leading to rearranged benzoic acid derivatives.[3][4] This is more likely under harsh conditions (e.g., high temperatures). It is also important to use an ethanolic solution of potassium cyanide to avoid the formation of the hydrolysis product, as hydroxide ions are present in aqueous KCN solutions.[1]
Q4: Is nucleophilic aromatic substitution on the benzene ring a common side reaction?
A4: While the nitro group does activate the aromatic ring towards nucleophilic attack, the benzylic bromide groups are significantly more reactive.[5] Under typical conditions for substitution at the benzylic positions, nucleophilic aromatic substitution is not a major side reaction. However, under forcing conditions or with very strong nucleophiles, it could become a possibility.
Troubleshooting Guides
Problem 1: Low yield of the desired N-substituted-5-nitroisoindoline and formation of a significant amount of insoluble material.
| Possible Cause | Suggested Solution |
| Polymerization | - Perform the reaction under high dilution conditions. - Add the this compound solution dropwise to the amine solution over an extended period. - Ensure efficient stirring to quickly disperse the added reactant. |
| Incorrect Stoichiometry | - Use a slight excess (1.1 to 1.5 equivalents) of the primary amine to favor the intramolecular cyclization. |
| Low Reactivity of the Amine | - Increase the reaction temperature. - Use a non-nucleophilic base to deprotonate the amine and increase its nucleophilicity. |
Problem 2: Presence of a significant amount of unreacted this compound.
| Possible Cause | Suggested Solution |
| Insufficient Reaction Time or Temperature | - Monitor the reaction progress by TLC or LC-MS. - Increase the reaction time or temperature as needed. |
| Deactivation of the Nucleophile | - Ensure the amine is not protonated by any acidic impurities. If necessary, add a non-nucleophilic base. |
| Poor Solubility of Reactants | - Choose a solvent in which both reactants are sufficiently soluble at the reaction temperature. |
Problem 3: Formation of 4-nitro-1,2-benzenedimethanol as a major byproduct.
| Possible Cause | Suggested Solution |
| Presence of Water in the Reaction | - Use anhydrous solvents and reagents. - Dry all glassware thoroughly before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
Experimental Protocols
General Protocol for the Synthesis of N-Substituted-5-nitroisoindolines
This protocol is a general guideline and may require optimization for specific primary amines.
Materials:
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This compound
-
Primary amine (1.1 - 1.5 equivalents)
-
Anhydrous solvent (e.g., acetonitrile, DMF, or THF)
-
Non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2.2 - 3.0 equivalents)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the primary amine and the non-nucleophilic base in the anhydrous solvent.
-
Dissolve this compound in the same anhydrous solvent in the dropping funnel.
-
Add the solution of this compound dropwise to the stirred amine solution at room temperature over a period of 1-2 hours.
-
After the addition is complete, continue stirring the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-70 °C) until the reaction is complete (monitor by TLC or LC-MS).
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Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Visualizations
Caption: General experimental workflow for the synthesis of N-substituted-5-nitroisoindolines.
Caption: A troubleshooting guide for common side products in reactions of this compound.
References
- 1. chemrevise.org [chemrevise.org]
- 2. 24.7 Reactions of Amines - Organic Chemistry | OpenStax [openstax.org]
- 3. Von Richter reaction - Wikipedia [en.wikipedia.org]
- 4. When mbromonitrobenzene is heated with alcoholic KCN class 11 chemistry CBSE [vedantu.com]
- 5. Para-selective nitrobenzene amination lead by C(sp2)-H/N-H oxidative cross-coupling through aminyl radical - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products Derived from 1,2-Bis(bromomethyl)-4-nitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with derivatives of 1,2-Bis(bromomethyl)-4-nitrobenzene. The following sections offer practical advice on overcoming common purification challenges.
Troubleshooting Guides
Challenges during the purification of derivatives of this compound often arise from the nature of the starting material and its reaction products. Common issues include the presence of polar impurities, residual starting materials, and difficulties in achieving sharp separations or efficient crystallization.
Column Chromatography Troubleshooting
Issue 1: Poor Separation of the Desired Product from Impurities
| Possible Cause | Suggested Solution |
| Incorrect Solvent System Polarity | The polarity of the eluent may be too high, causing all compounds to elute quickly, or too low, resulting in slow elution and band broadening. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane. A typical starting gradient could be from 100% hexane to 90:10 hexane:ethyl acetate. |
| Inappropriate Stationary Phase | For many derivatives of this compound, which are often moderately polar, silica gel is a suitable stationary phase. If separation is challenging, consider using alumina, which offers different selectivity. |
| Column Overloading | Loading too much crude product onto the column leads to broad bands and poor separation. As a general rule, the amount of sample should be 1-5% of the weight of the stationary phase. |
| Compound Degradation on Silica Gel | Some compounds may be unstable on acidic silica gel. If you suspect degradation, you can try deactivating the silica gel by adding a small amount of a base like triethylamine to the eluent system. |
Issue 2: Product Elutes with an Unexpected Retention Factor (Rf)
| Possible Cause | Suggested Solution |
| Interaction with Residual Starting Material | Unreacted this compound or related impurities can alter the polarity of the product mixture, affecting its interaction with the stationary phase. Ensure the reaction has gone to completion before purification. |
| Complex Formation | The product may be forming a complex with solvent molecules or other impurities. Try a different solvent system for both the reaction work-up and chromatography. |
Recrystallization Troubleshooting
Issue 1: Product "Oils Out" Instead of Crystallizing
| Possible Cause | Suggested Solution |
| Solution is Supersaturated and Cooled Too Quickly | Reheat the solution to dissolve the oil. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.[1][2] |
| High Concentration of Impurities | Significant impurities can lower the melting point of the mixture, leading to the formation of an oil. A preliminary purification step, such as a quick column chromatography, might be necessary to remove the bulk of impurities.[1][2] |
| Inappropriate Solvent | The boiling point of the solvent may be too high, or the product may be too soluble. Experiment with different solvents or solvent mixtures. For nitrophenyl compounds, common recrystallization solvents include ethanol, methanol, toluene, or mixtures of hexane and ethyl acetate. |
Issue 2: Low Recovery of Purified Product
| Possible Cause | Suggested Solution |
| Too Much Solvent Used | Using an excessive amount of solvent will prevent the solution from becoming saturated upon cooling. Evaporate some of the solvent to concentrate the solution and then allow it to cool again.[2] |
| Significant Solubility in Cold Solvent | If the product has moderate solubility even at low temperatures, some will be lost in the mother liquor. Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. |
| Premature Crystallization During Hot Filtration | If performing a hot filtration to remove insoluble impurities, preheat the funnel and receiving flask to prevent the product from crystallizing on the filter paper. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude product?
A1: Common impurities include unreacted this compound, mono-substituted byproducts (where only one of the bromomethyl groups has reacted), and over-alkylated products, depending on the stoichiometry of your reaction. If the reaction is a nucleophilic substitution, impurities from the nucleophile might also be present.
Q2: Which purification technique is generally more effective for derivatives of this compound: column chromatography or recrystallization?
A2: The choice of purification technique depends on the scale of the reaction and the nature of the impurities. Column chromatography is highly effective for separating compounds with different polarities and is often the best choice for initial purification of a crude reaction mixture.[3] Recrystallization is an excellent technique for obtaining highly pure crystalline solids from a product that is already relatively pure.[3]
Q3: What is a good starting solvent system for thin-layer chromatography (TLC) analysis of my product?
A3: A good starting point for TLC analysis is a mixture of hexane and ethyl acetate. A common initial ratio to try is 4:1 or 3:1 (hexane:ethyl acetate). The polarity can then be adjusted to achieve an Rf value between 0.3 and 0.5 for the desired product, which allows for optimal separation in column chromatography.
Q4: My purified product is a yellow solid. Is this normal?
A4: Yes, nitrophenyl compounds are often yellow crystalline solids. The color is due to the electronic transitions associated with the nitro group conjugated with the aromatic ring.
Q5: How can I confirm the purity and identity of my final product?
A5: Purity should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) is an excellent method for determining purity and quantifying minor impurities. To confirm the structure of your product, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential. A sharp melting point range close to the expected value is also a good indicator of high purity.
Quantitative Data Summary
The following table provides illustrative data for the purification of a hypothetical derivative, "Product X," synthesized from this compound.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield | Typical Solvent System/Conditions |
| Column Chromatography | 65% | 95% | 70% | Silica gel, Hexane:Ethyl Acetate gradient (95:5 to 80:20) |
| Recrystallization | 95% | >99% | 85% | Ethanol/Water (10:1) |
| Combined | 65% | >99% | 59.5% | Column followed by recrystallization |
Experimental Protocols
General Protocol for Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and crack-free packed bed. Drain the excess solvent until it is level with the top of the silica.
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Sample Loading: Dissolve the crude product in a minimal amount of the initial elution solvent or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed.
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Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased if necessary to elute the compound.
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
General Protocol for Recrystallization
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the product when hot but not at room temperature.
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Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
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Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
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Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. The flask can then be placed in an ice bath to maximize crystal yield.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General purification workflow for derivatives of this compound.
Caption: Troubleshooting logic for common purification issues.
References
Troubleshooting low yields in 1,2-Bis(bromomethyl)-4-nitrobenzene reactions
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot low yields and other common issues encountered during the synthesis of 1,2-Bis(bromomethyl)-4-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method is the radical bromination of 1,2-dimethyl-4-nitrobenzene. This reaction typically employs N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide (BPO), in a suitable solvent.[1]
Q2: I am getting a significant amount of the monobrominated side product, 1-(bromomethyl)-2-methyl-4-nitrobenzene. How can I increase the yield of the desired dibrominated product?
A2: Formation of the monobrominated product is a common issue and indicates an incomplete reaction. To favor the formation of the dibrominated product, you can try the following:
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Increase the molar ratio of NBS: Using a stoichiometric excess of NBS (e.g., 2.2 to 2.5 equivalents relative to 1,2-dimethyl-4-nitrobenzene) can help drive the reaction to completion.
-
Increase the reaction time: Monitor the reaction progress using TLC or 1H NMR. If starting material or the monobrominated product is still present, extending the reaction time may be necessary.
-
Ensure efficient initiation: The radical initiator must be active. Ensure it has been stored correctly and is not expired. In some cases, a second addition of the initiator midway through the reaction can be beneficial.
Q3: My reaction is not proceeding to completion, and I have a low conversion of the starting material. What could be the cause?
A3: Low conversion can be attributed to several factors:
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Inactive radical initiator: AIBN and BPO can degrade over time. Use a fresh batch of the initiator for optimal results.
-
Insufficient temperature or light: Radical initiation requires an energy source. Ensure your reaction is being heated to the appropriate temperature for the chosen initiator (typically around 80 °C for AIBN in carbon tetrachloride) or is being adequately irradiated with a suitable light source.
-
Presence of radical inhibitors: Impurities in the starting material or solvent can act as radical scavengers, quenching the reaction. Ensure high-purity reagents and solvents are used. Oxygen can also inhibit radical reactions, so performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Q4: I am observing the formation of other impurities besides the monobrominated product. What are these, and how can I avoid them?
A4: Besides the monobrominated product, other impurities can include products from bromination on the aromatic ring or polymeric materials.
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Aromatic bromination: This is less common in radical bromination but can occur if ionic conditions are present. Ensure your reaction setup is free of strong acids.
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Polymerization: At high concentrations or temperatures, radical reactions can sometimes lead to polymerization of the starting material or products. Running the reaction at a slightly lower concentration may help.
Q5: What is the best way to purify the final product?
A5: Purification of this compound typically involves removing the succinimide byproduct and separating the desired product from unreacted starting material and the monobrominated intermediate.
-
Workup: After the reaction, the mixture is usually cooled, and the succinimide is removed by filtration. The filtrate is then washed with water and brine.
-
Recrystallization: This is an effective method for purifying the solid product. Common solvent systems for recrystallization include ethanol, ethyl acetate/hexane, or toluene.
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Column Chromatography: If recrystallization does not provide a product of sufficient purity, silica gel column chromatography can be used to separate the dibrominated product from the monobrominated and other impurities. A gradient of ethyl acetate in hexane is a typical eluent system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction (presence of starting material and/or monobrominated product). | - Increase the molar ratio of NBS to 2.2-2.5 equivalents.- Extend the reaction time and monitor by TLC.- Add a second portion of the radical initiator midway through the reaction. |
| Over-bromination (formation of tris(bromomethyl) derivatives). | - Use a stoichiometric amount of NBS (2.0 equivalents).- Carefully monitor the reaction and stop it once the desired product is maximized. | |
| Sub-optimal reaction temperature. | - For AIBN in CCl4, maintain a reflux temperature of around 77-80 °C.- For BPO, a similar temperature range is appropriate. | |
| Reaction Stalls or Does Not Initiate | Inactive radical initiator. | - Use a fresh, properly stored batch of AIBN or BPO. |
| Presence of inhibitors (e.g., oxygen, impurities). | - Degas the solvent before use.- Run the reaction under an inert atmosphere (N2 or Ar).- Use high-purity starting materials and solvents. | |
| Insufficient initiation energy. | - Ensure the heat source is maintaining the correct temperature.- If using photo-initiation, ensure the lamp is of the correct wavelength and is close enough to the reaction vessel. | |
| Difficult Product Isolation/Purification | Product oiling out during recrystallization. | - Try a different recrystallization solvent system.- Ensure the crude product is sufficiently pure before attempting recrystallization. |
| Co-elution of impurities during column chromatography. | - Use a shallower solvent gradient.- Try a different solvent system for chromatography. | |
| Formation of Colored Impurities | Decomposition of reagents or products. | - Avoid excessively high reaction temperatures.- Protect the reaction from light if it is not a photochemical reaction. |
Experimental Protocols
Synthesis of this compound
This protocol describes the radical bromination of 1,2-dimethyl-4-nitrobenzene using NBS and AIBN.
Materials:
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1,2-Dimethyl-4-nitrobenzene
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N-Bromosuccinimide (NBS)
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2,2'-Azobis(isobutyronitrile) (AIBN)
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Carbon tetrachloride (CCl4), anhydrous
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Sodium bicarbonate (saturated aqueous solution)
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO4)
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Solvents for recrystallization (e.g., ethanol, ethyl acetate, hexane)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1,2-dimethyl-4-nitrobenzene (1.0 eq).
-
Add anhydrous carbon tetrachloride to dissolve the starting material.
-
Add N-bromosuccinimide (2.2 eq) and a catalytic amount of AIBN (0.05 eq).
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Heat the reaction mixture to reflux (approximately 77 °C) under a nitrogen atmosphere.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
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Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the succinimide byproduct and wash the solid with a small amount of cold carbon tetrachloride.
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Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by water, and then brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford this compound as a solid.
Visualizations
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Radical Bromination Mechanism
Caption: Simplified mechanism of radical benzylic bromination.
Troubleshooting Logic
Caption: A logical guide to troubleshooting low yields in the synthesis.
References
Preventing polymerization of 1,2-Bis(bromomethyl)-4-nitrobenzene during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the storage and handling of 1,2-Bis(bromomethyl)-4-nitrobenzene to prevent its polymerization and ensure its stability for reliable experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of this compound.
| Symptom | Possible Cause | Recommended Action |
| Visual Changes in the Solid | Polymerization or degradation | - Do not use the material. - Isolate the container and handle it with caution. - Contact your institution's environmental health and safety department for proper disposal procedures. |
| Absorption of moisture | - The compound is sensitive to moisture. Ensure the container is tightly sealed. - If clumping is observed, it may indicate moisture absorption. The purity should be checked before use. | |
| Discoloration (Yellowing or Browning) | Formation of degradation products or polymers | - This may indicate a loss of purity. - It is recommended to re-analyze the material for purity using a suitable analytical method like HPLC before use. |
| Inconsistent Experimental Results | Degradation of the starting material | - Verify the purity of the this compound lot used. - If the material has been stored for an extended period or under suboptimal conditions, it may have degraded. |
| Formation of Insoluble Material in Reaction Solvent | Polymerization | - If the material does not fully dissolve in a solvent in which it is known to be soluble, this could indicate the presence of insoluble polymers. - Filter the solution before use and consider re-purifying the starting material if possible. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to prevent polymerization?
A1: To minimize the risk of polymerization and degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and incompatible materials such as bases and oxidizing agents.[1][2] While some suppliers recommend room temperature storage, for long-term stability, refrigeration (2-8 °C) under an inert atmosphere (e.g., nitrogen or argon) is advisable. One supplier even suggests cold-chain transportation.
Q2: What is the expected shelf life of this compound?
A2: The shelf life can vary depending on the purity of the material and storage conditions. For products without a specified expiration date, it is good practice to re-analyze the material for purity if it has been stored for more than one year.[3] Regular quality control is recommended to ensure the integrity of the compound.
Q3: Are there any recommended inhibitors to prevent the polymerization of this compound?
A3: While specific inhibitors for this compound are not extensively documented, general-purpose inhibitors for reactive monomers that undergo radical polymerization can be considered. These are typically added in small amounts (ppm levels). It is crucial to note that the addition of an inhibitor may interfere with subsequent reactions, so its compatibility with your experimental design must be evaluated.
Potential Inhibitor Classes:
-
Phenolic Compounds: These act as radical scavengers.
-
Stable Radicals: These are highly effective at terminating radical chains.
-
Aromatic Amines and Nitro Compounds: These can also retard polymerization.
Q4: How can I check the purity of my this compound sample?
A4: The purity of this compound can be effectively determined using High-Performance Liquid Chromatography (HPLC) with a UV detector.[4][5][6][7][8] Other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify impurities.[5]
Q5: What are the primary degradation pathways for this compound?
A5: Benzylic bromides are susceptible to nucleophilic substitution and elimination reactions. The primary degradation pathways likely involve hydrolysis from atmospheric moisture, leading to the formation of the corresponding benzyl alcohol and hydrobromic acid. The presence of the electron-withdrawing nitro group can influence the reactivity of the benzylic bromide.[9][10] Thermal decomposition can also occur at elevated temperatures, potentially leading to the release of hydrogen bromide and other hazardous substances.[11][12][13]
Data Presentation
Table 1: Recommended Storage Conditions and Incompatible Materials
| Parameter | Recommendation | Reference |
| Temperature | Cool, dry place. Refrigeration (2-8 °C) for long-term storage. | [1] |
| Atmosphere | Inert atmosphere (e.g., Nitrogen, Argon) is recommended. | |
| Container | Tightly sealed, light-resistant container. | [1] |
| Incompatible Materials | Bases, Oxidizing agents. | [2] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for determining the purity of this compound. Method optimization may be required based on the specific HPLC system and available columns.
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Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
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Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, start with a 50:50 (v/v) mixture and gradually increase the acetonitrile concentration.
-
Flow Rate: 1.0 mL/min.
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Detection Wavelength: 254 nm.
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Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Analysis: The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
Protocol 2: Accelerated Stability Study
This protocol is designed to assess the stability of this compound under stressed conditions to predict its long-term stability.[14][15][16][17]
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Sample Preparation: Prepare multiple, sealed vials of high-purity this compound. If testing the effect of an inhibitor, prepare a separate set of samples containing the inhibitor at a predetermined concentration.
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Storage Conditions: Place the vials in stability chambers at elevated temperatures and humidity. Recommended conditions from ICH guidelines for accelerated testing are 40 °C ± 2 °C / 75% RH ± 5% RH.[17]
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Time Points: Withdraw samples at specified time intervals (e.g., 0, 1, 3, and 6 months).
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Analysis: Analyze the purity of each sample using the validated HPLC method (Protocol 1).
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Data Evaluation: Plot the purity of this compound as a function of time for each storage condition. This data can be used to estimate the degradation rate and predict the shelf life under normal storage conditions.
Visualizations
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 1-Bromo-4-nitrobenzene 99 586-78-7 [sigmaaldrich.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. crab.rutgers.edu [crab.rutgers.edu]
- 11. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 12. cetjournal.it [cetjournal.it]
- 13. researchgate.net [researchgate.net]
- 14. japsonline.com [japsonline.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. ema.europa.eu [ema.europa.eu]
- 17. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
Hydrolysis of 1,2-Bis(bromomethyl)-4-nitrobenzene as an unwanted side reaction
Topic: Hydrolysis of 1,2-Bis(bromomethyl)-4-nitrobenzene as an unwanted side reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the unwanted hydrolysis of this compound during their experiments.
Troubleshooting Guides
This section addresses specific issues related to the formation of hydrolysis byproducts, offering systematic approaches to diagnose and resolve these challenges.
Issue 1: Appearance of Unexpected, More Polar Byproduct(s) in TLC or LC-MS Analysis
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Symptom: Your reaction mixture shows a new spot on the TLC plate with a lower Rf value than your starting material or desired product. LC-MS analysis reveals a peak with a mass corresponding to the replacement of one or both bromine atoms with hydroxyl groups (M-Br+OH or M-2Br+2OH).
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Possible Cause: Unwanted hydrolysis of one or both bromomethyl groups to form 1-(bromomethyl)-2-(hydroxymethyl)-4-nitrobenzene or 1,2-bis(hydroxymethyl)-4-nitrobenzene.
-
Troubleshooting Steps:
-
Confirm the Identity of the Byproduct: Isolate the byproduct by column chromatography and characterize it using ¹H NMR and MS to confirm the presence of a hydroxymethyl group.
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Evaluate Reaction Conditions:
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Solvent: Are you using a protic solvent (e.g., ethanol, methanol, water)? These solvents can act as nucleophiles and promote hydrolysis.
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Reagents: Are your reagents and solvents anhydrous? Trace amounts of water can lead to significant hydrolysis, especially over long reaction times.
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Temperature: Are you running the reaction at an elevated temperature? Higher temperatures accelerate the rate of hydrolysis.
-
-
Implement Corrective Measures:
-
Switch to a polar aprotic solvent such as acetonitrile (MeCN), acetone, or N,N-dimethylformamide (DMF).[1][2][3]
-
Ensure all glassware is oven-dried, and solvents are freshly distilled from an appropriate drying agent.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.
-
Lower the reaction temperature. If the desired reaction is too slow at lower temperatures, consider a more reactive nucleophile or a catalyst.
-
-
Issue 2: Low Yield of the Desired Product and a Complex Reaction Mixture
-
Symptom: The yield of your target molecule is consistently low, and the crude reaction mixture contains multiple spots on TLC, including the starting material and polar impurities.
-
Possible Cause: A combination of incomplete reaction and significant hydrolysis of the starting material, this compound.
-
Troubleshooting Steps:
-
Analyze Reaction Kinetics: Monitor the reaction progress over time using HPLC or TLC to determine the rates of both product formation and byproduct formation.
-
Optimize Nucleophile/Base Strength: If your desired reaction involves a weak nucleophile, it may not be able to compete effectively with water. Consider using a stronger nucleophile or a non-nucleophilic base to facilitate the desired reaction.
-
Control Stoichiometry: Ensure the stoichiometry of your nucleophile is sufficient to react with both bromomethyl groups if a double substitution is desired.
-
Minimize Reaction Time: Based on your kinetic analysis, determine the optimal reaction time to maximize the yield of the desired product while minimizing the formation of the hydrolysis byproduct.
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to hydrolysis?
A1: this compound contains two benzylic bromide functional groups. Benzylic halides are susceptible to nucleophilic substitution reactions, including hydrolysis, where water acts as the nucleophile. The presence of the electron-withdrawing nitro group on the aromatic ring influences the reaction mechanism, generally favoring a bimolecular nucleophilic substitution (SN2) pathway. While this deactivation makes it less reactive than benzyl bromides with electron-donating groups, hydrolysis can still be a significant side reaction, particularly in the presence of water or other protic solvents.
Q2: What are the primary products of hydrolysis?
A2: The primary hydrolysis products are 1-(bromomethyl)-2-(hydroxymethyl)-4-nitrobenzene (mono-hydrolysis) and 1,2-bis(hydroxymethyl)-4-nitrobenzene (di-hydrolysis). The extent of each will depend on the reaction conditions and stoichiometry of water.
Q3: How can I minimize the hydrolysis of this compound in my reactions?
A3: To minimize hydrolysis, you should:
-
Use Anhydrous Conditions: Employ oven-dried glassware and anhydrous solvents. Handle the reagent under an inert atmosphere (e.g., nitrogen or argon).
-
Choose the Right Solvent: Opt for polar aprotic solvents like acetonitrile, acetone, or DMF, which can dissolve the reactants but do not participate in hydrolysis.[1][2][3]
-
Control the Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable rate of the desired transformation.
-
Use a Non-Aqueous Workup: If possible, use a non-aqueous workup procedure to isolate your product. If an aqueous workup is necessary, perform it quickly and at a low temperature.
Q4: How does the nitro group affect the rate of hydrolysis?
A4: The electron-withdrawing nitro group deactivates the benzene ring and destabilizes the formation of a carbocation at the benzylic position. This disfavors an SN1 mechanism and promotes an SN2 mechanism. Generally, electron-withdrawing groups slow down the rate of nucleophilic substitution at the benzylic position compared to unsubstituted benzyl bromide.
Q5: What analytical techniques are best for monitoring the hydrolysis of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is an excellent method for monitoring the progress of your reaction. It can be used to quantify the disappearance of the starting material and the appearance of both the desired product and the hydrolysis byproducts.[4] Thin-Layer Chromatography (TLC) can also be used for qualitative monitoring, where the more polar hydrolysis products will have a lower Rf value. Gas Chromatography-Mass Spectrometry (GC-MS) can also be useful for identifying the volatile components of the reaction mixture.[4]
Data Presentation
The following table summarizes kinetic data for the solvolysis of p-nitrobenzyl bromide, which can be used as an approximate guide for understanding the reactivity of one of the bromomethyl groups in this compound. The presence of a second bromomethyl group is expected to have a minor electronic effect compared to the nitro group.
Table 1: First-Order Rate Constants (k) for the Solvolysis of p-Nitrobenzyl Bromide at 45.0 °C in Various Solvents [5]
| Solvent (v/v) | k x 10⁵ (s⁻¹) | Solvent Type |
| 100% Ethanol (EtOH) | 0.98 | Polar Protic |
| 90% EtOH | 2.15 | Polar Protic |
| 80% EtOH | 3.45 | Polar Protic |
| 70% EtOH | 5.20 | Polar Protic |
| 50% EtOH | 10.9 | Polar Protic |
| 100% Methanol (MeOH) | 2.01 | Polar Protic |
| 90% MeOH | 3.65 | Polar Protic |
| 80% MeOH | 5.80 | Polar Protic |
| 80% Acetone | 1.12 | Polar Aprotic |
| 90% Trifluoroethanol (TFE) | 1.25 | Polar Protic (acidic) |
Data extracted from a study on o- and p-nitrobenzyl bromide solvolysis and should be considered as an estimation for the reactivity of this compound.[5]
Experimental Protocols
Protocol 1: General Procedure for Minimizing Hydrolysis in an Alkylation Reaction
This protocol provides a general method for performing an alkylation reaction with this compound while minimizing the risk of hydrolysis.
-
Preparation:
-
Dry all glassware in an oven at >100 °C for at least 4 hours and allow to cool under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous solvents. For example, distill acetonitrile from calcium hydride.
-
-
Reaction Setup:
-
Assemble the reaction apparatus under a positive pressure of dry nitrogen or argon.
-
To a stirred solution of the nucleophile (e.g., a primary amine, 2.2 equivalents for disubstitution) in anhydrous acetonitrile, add a non-nucleophilic base (e.g., anhydrous potassium carbonate, 2.5 equivalents) at room temperature.
-
-
Addition of Electrophile:
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous acetonitrile.
-
Add the solution of this compound dropwise to the reaction mixture at 0 °C to control any initial exotherm.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or HPLC.
-
-
Work-up:
-
Once the reaction is complete, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate).
-
Protocol 2: HPLC Method for Monitoring Hydrolysis
This protocol outlines a general reverse-phase HPLC method to separate and quantify this compound from its hydrolysis byproducts.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid for better peak shape).
-
Start with a higher water percentage (e.g., 70% water) to retain the polar hydrolysis products.
-
Increase the acetonitrile percentage over time (e.g., to 95%) to elute the less polar starting material.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Retention Times: The hydrolysis products, being more polar, will have shorter retention times than the starting this compound.
Mandatory Visualization
References
Technical Support Center: Column Chromatography Purification of 1,2-Bis(bromomethyl)-4-nitrobenzene Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the column chromatography purification of 1,2-Bis(bromomethyl)-4-nitrobenzene and its derivatives. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of these reactive intermediates.
Troubleshooting Guide
This guide addresses specific issues that may arise during the column chromatography of this compound derivatives.
Issue 1: Low or No Recovery of the Product
-
Question: I am not recovering my this compound derivative from the column, or the yield is significantly lower than expected. What could be the problem?
-
Answer: Low or no recovery is a common issue and can be attributed to several factors, primarily the decomposition of the compound on the silica gel. Benzylic bromides, especially those activated by an electron-withdrawing nitro group, can be sensitive to the acidic nature of standard silica gel.[1]
-
Decomposition on Stationary Phase: The acidic silanol groups on the surface of silica gel can promote the degradation of your compound.
-
Irreversible Adsorption: Highly polar impurities or the product itself might bind too strongly to the silica gel, preventing elution with the chosen solvent system.
-
Inappropriate Solvent System: The eluent may not be polar enough to move the compound down the column.
Solutions:
-
TLC Stability Test: Before performing column chromatography, spot your crude product on a silica gel TLC plate. After spotting, let the plate sit for 30-60 minutes before eluting. If you observe a significant increase in baseline material or the appearance of new spots, your compound is likely decomposing on the silica.
-
Deactivate the Silica Gel: To mitigate decomposition, use deactivated silica gel. This can be prepared by making a slurry of the silica gel with an eluent containing 1-2% triethylamine.[2]
-
Alternative Stationary Phases: Consider using a more neutral stationary phase, such as alumina (neutral or basic), for the purification.
-
Flush the Column: After your expected product has eluted, flush the column with a very polar solvent (e.g., 100% ethyl acetate or 5-10% methanol in dichloromethane) to check if any material was irreversibly adsorbed.
-
Issue 2: Poor Separation of the Product from Impurities
-
Question: My purified fractions are still contaminated with impurities. How can I improve the separation?
-
Answer: Achieving good separation requires optimizing the mobile phase and column parameters.
-
Suboptimal Solvent System: The polarity of your eluent may not be ideal for resolving your target compound from impurities. The goal is to have a significant difference in the retention factors (Rf) of the components you wish to separate.
-
Column Overloading: Loading too much crude material onto the column can lead to broad bands and poor separation.
-
Improper Column Packing: An unevenly packed column with cracks or channels will result in a non-uniform solvent front and co-elution of components.
Solutions:
-
TLC Optimization: The ideal Rf value for the target compound on a TLC plate for good column separation is typically between 0.2 and 0.4.[3] Experiment with different solvent systems to achieve this. A good starting point for this compound derivatives is a mixture of hexanes and ethyl acetate.
-
Loading Ratio: A general guideline is to use a mass of silica gel that is 50 to 100 times the mass of the crude product.[2]
-
Proper Packing Technique: Ensure the silica gel is packed uniformly. The "slurry method," where the silica is mixed with the initial eluent before being added to the column, is generally reliable for achieving a homogenous packing.
-
Issue 3: The Compound Elutes Too Quickly (High Rf) or Not at All (Rf = 0)
-
Question: My product is either coming out with the solvent front or is stuck at the top of the column. How do I select the right solvent system?
-
Answer: This is a classic mobile phase selection problem. The polarity of the eluent needs to be fine-tuned.
-
Eluent Too Polar: If your compound elutes too quickly, your solvent system is too polar.
-
Eluent Not Polar Enough: If your compound does not move, your solvent system is not polar enough.
Solutions:
-
Systematic Solvent Screening: Use TLC to test a range of solvent polarities. Start with a non-polar system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the proportion of the polar solvent (e.g., 90:10, 80:20).
-
Gradient Elution: For complex mixtures, a gradient elution can be effective. Start with a low polarity mobile phase to elute non-polar impurities, and then gradually increase the polarity to elute your target compound and then more polar impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent system for the column chromatography of this compound?
A1: A common and effective solvent system for compounds of this type is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate. A starting point for TLC analysis would be a 4:1 to 9:1 ratio of hexane:ethyl acetate. For column chromatography, an even less polar initial eluent may be used to ensure good separation. In some reported purifications of similar nitro-bromo-aromatic compounds, eluent systems such as hexane/ethyl acetate in a 1:1 ratio have been used.[4]
Q2: How can I tell if my compound is decomposing on the column?
A2: Besides a low yield, signs of decomposition include streaking on the TLC plates of the collected fractions and the appearance of new, often more polar, impurities that were not present in the initial crude mixture. A yellow or brown discoloration of the silica gel at the top of the column can also indicate decomposition.
Q3: What is "dry loading" and when should I use it?
A3: Dry loading involves pre-adsorbing your crude material onto a small amount of silica gel before adding it to the column. This is particularly useful if your compound has poor solubility in the initial, non-polar eluent. To do this, dissolve your crude product in a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column.
Q4: Can I use other stationary phases besides silica gel?
A4: Yes. If your compound is particularly acid-sensitive, neutral or basic alumina can be a good alternative to silica gel. For separations based on different chemical properties, other stationary phases like Florisil® or reverse-phase silica (C18) could be explored, although these are less common for this class of compounds in standard organic synthesis.
Q5: What is the expected appearance and melting point of pure this compound?
A5: Pure this compound is typically a white solid.[5] Its reported melting point is in the range of 73-74 °C.[5]
Data Presentation
The following tables summarize typical parameters used in the purification of this compound and related derivatives.
Table 1: Typical TLC and Column Chromatography Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, effective for most separations. |
| Deactivated Silica Gel (1-2% H₂O or Triethylamine) | For acid-sensitive compounds to prevent decomposition. | |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Mixtures | Good balance of polarity for this class of compounds. |
| Optimal TLC Rf | 0.2 - 0.4 | Provides the best resolution in column chromatography.[3] |
| Loading Capacity | 1-2% of silica gel mass | Prevents column overloading and ensures good separation.[2] |
Table 2: Example Solvent Systems from Literature for Related Compounds
| Compound | Solvent System (v/v) | Context | Reference |
| 2-bromo-1-(bromomethyl)-4-nitrobenzene | Hexane/Ethyl Acetate (1:1) | Column Chromatography | [4] |
| 2-(2-Azido-1-(2-(2-bromoethoxy)ethoxy)ethyl)-4-bromo-1-nitrobenzene | Hexane/Ethyl Acetate (10:2) | Flash Column Chromatography | [6] |
| 5-isopropyl-2-nitrophenol | Hexane/Ethyl Acetate (200:1) | Column Chromatography | [7] |
Experimental Protocols
Protocol 1: Standard Silica Gel Column Chromatography
-
Column Preparation:
-
Secure a glass column of appropriate size vertically with a clamp.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer (approx. 1 cm) of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pour the slurry into the column, allowing the eluent to drain. Tap the column gently to ensure even packing and remove air bubbles.
-
Once the silica has settled, add another thin layer of sand on top.
-
Drain the excess eluent until it is level with the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
Carefully apply the sample solution to the top of the sand layer using a pipette.
-
Allow the sample to absorb completely into the stationary phase.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes or vials.
-
Monitor the elution process using TLC.
-
If necessary, gradually increase the polarity of the eluent to elute the desired compound.
-
-
Product Isolation:
-
Analyze the collected fractions by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Deactivated Silica Gel Column Chromatography
-
Silica Gel Deactivation:
-
Method A (Triethylamine): Prepare the initial eluent containing 1-2% (v/v) triethylamine. Use this eluent to perform the slurry packing as described in Protocol 1.
-
Method B (Water): To a known weight of dry silica gel in a sealed container, add 1-2% (w/w) of water. Seal the container and shake vigorously until the water is evenly distributed. Allow the mixture to equilibrate for several hours before use.
-
-
Chromatography Procedure:
-
Follow the steps outlined in Protocol 1 for column preparation, sample loading, elution, and product isolation, using the deactivated silica gel and an appropriate eluent (which may or may not contain triethylamine, depending on the deactivation method used).
-
Visualizations
Caption: Workflow for Column Chromatography Purification.
Caption: Troubleshooting Logic for Column Chromatography.
References
Minimizing the formation of impurities in 1,2-Bis(bromomethyl)-4-nitrobenzene synthesis
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-Bis(bromomethyl)-4-nitrobenzene. It provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to help minimize the formation of common impurities and optimize product yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the free-radical bromination of 1,2-dimethyl-4-nitrobenzene (also known as 4-nitro-o-xylene). This reaction typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN), or photochemical initiation.[1][2] The reaction is selective for the benzylic positions due to the resonance stabilization of the resulting benzylic radical intermediate.[3]
Q2: What are the primary impurities I should expect in this synthesis?
A2: The main impurities are typically:
-
Unreacted Starting Material: 1,2-Dimethyl-4-nitrobenzene.
-
Mono-brominated Intermediate: 1-(Bromomethyl)-2-methyl-4-nitrobenzene.
-
Aromatic Bromination Byproducts: Isomers where bromine is substituted on the aromatic ring. Using NBS helps to minimize these byproducts by maintaining a low concentration of molecular bromine.[4]
-
Over-brominated Products: While less common with controlled stoichiometry, further bromination can occur.
-
Hydrolysis Products: If water is present during workup or purification, the bromomethyl groups can hydrolyze to alcohols.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). On a TLC plate, you will be able to distinguish the starting material, the mono-brominated intermediate, and the desired di-brominated product by their different polarities. Regular sampling and analysis will help determine the optimal reaction time to maximize the yield of the desired product while minimizing unreacted starting material and byproducts.
Q4: What is the best way to purify the final product?
A4: Recrystallization is a common and effective method for purifying this compound.[5] A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room or lower temperatures, while the impurities remain in solution.[6] Mixtures of ethyl acetate and petroleum ether or ethanol and water are often good starting points for solvent screening.[7][8] If recrystallization is insufficient to remove all impurities, column chromatography on silica gel can be employed.[9]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low conversion of starting material (1,2-dimethyl-4-nitrobenzene) | 1. Insufficient radical initiator (AIBN) or inadequate initiation (e.g., low light intensity/temperature).2. Deactivated initiator.3. Insufficient reaction time. | 1. Increase the amount of AIBN in small increments or ensure the reaction temperature is adequate for its decomposition (typically 65-85 °C).2. Use a fresh batch of AIBN.3. Extend the reaction time and monitor by TLC or GC until the starting material is consumed. |
| High percentage of mono-brominated impurity (1-(bromomethyl)-2-methyl-4-nitrobenzene) | 1. Insufficient N-bromosuccinimide (NBS).2. Short reaction time. | 1. Ensure at least 2.0 equivalents of NBS are used. A slight excess (e.g., 2.1-2.2 equivalents) can help drive the reaction to completion.2. Increase the reaction time after the addition of NBS is complete. |
| Formation of colored byproducts (dark reaction mixture) | 1. Overheating, leading to decomposition or polymerization.2. Aromatic bromination. | 1. Maintain a consistent and appropriate reaction temperature. Avoid excessive heating.2. Ensure a low concentration of molecular bromine by using high-purity NBS and avoiding exposure to strong light if not using photochemical initiation. |
| Product "oils out" during recrystallization | 1. The solvent system is not optimal.2. The cooling rate is too fast. | 1. Screen for a different solvent or solvent mixture. A good solvent will dissolve the product when hot but not when cold.2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.[6] |
| Low recovery after purification | 1. The product is too soluble in the recrystallization solvent at low temperatures.2. Using too much solvent for recrystallization. | 1. Choose a solvent in which the product has lower solubility at cold temperatures or use a mixed solvent system where one solvent is a poor solvent for the product.2. Use the minimum amount of hot solvent necessary to dissolve the crude product completely. |
Data Presentation
Table 1: Key Reactants and Products
| Compound | Structure | Molar Mass ( g/mol ) | Melting Point (°C) |
| 1,2-Dimethyl-4-nitrobenzene | 151.16 | 29-32 | |
| N-Bromosuccinimide (NBS) | 177.98 | 175-180 (dec.) | |
| 2,2'-Azobis(isobutyronitrile) (AIBN) | 164.21 | 102-104 (dec.) | |
| 1-(Bromomethyl)-2-methyl-4-nitrobenzene | 230.06 | Not readily available | |
| This compound | 308.95 | 73-74[7] |
Table 2: Representative ¹H NMR Chemical Shifts (CDCl₃)
| Compound | Aromatic Protons (ppm) | Methyl/Bromomethyl Protons (ppm) |
| 1,2-Dimethyl-4-nitrobenzene | ~7.9 (d, 1H), ~7.8 (dd, 1H), ~7.2 (d, 1H) | ~2.3 (s, 3H), ~2.2 (s, 3H) |
| 1-(Bromomethyl)-2-methyl-4-nitrobenzene (Predicted) | ~8.1-7.4 (m, 3H) | ~4.6 (s, 2H, -CH₂Br), ~2.4 (s, 3H, -CH₃) |
| This compound | 8.25 (d, 1H), 8.15 (dd, 1H), 7.56 (d, 1H)[7] | 4.67 (s, 2H), 4.66 (s, 2H)[7] |
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure adapted from general methods for benzylic bromination.[10]
Materials:
-
1,2-Dimethyl-4-nitrobenzene
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobis(isobutyronitrile) (AIBN)
-
Carbon tetrachloride (CCl₄) or another suitable solvent (e.g., acetonitrile, chlorobenzene)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,2-dimethyl-4-nitrobenzene (1.0 eq) in carbon tetrachloride.
-
Add N-bromosuccinimide (2.1 eq) and a catalytic amount of AIBN (e.g., 0.05-0.1 eq).
-
Heat the mixture to reflux (approximately 77 °C for CCl₄) with vigorous stirring. The reaction can also be initiated by shining a UV lamp on the flask.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 3-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining HBr.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether).
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Common pathways for impurity formation.
Caption: Troubleshooting workflow for impurity issues.
References
- 1. Novel nitrobenzyl bromide synthesis process - Eureka | Patsnap [eureka.patsnap.com]
- 2. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 4. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 6. physics.emu.edu.tr [physics.emu.edu.tr]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-bromo-1-(bromomethyl)-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Recrystallization of 1,2-Bis(bromomethyl)-4-nitrobenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,2-Bis(bromomethyl)-4-nitrobenzene via recrystallization.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the recrystallization of this compound in a question-and-answer format.
Q1: What is a suitable solvent system for the recrystallization of this compound?
A1: A common and effective solvent system for the recrystallization of this compound is a mixture of ethyl acetate (EtOAc) and petroleum ether.[1] Ethyl acetate is a good solvent for dissolving the compound when hot, while petroleum ether acts as an anti-solvent, reducing the solubility upon cooling to induce crystallization.
Q2: My compound is not dissolving in the hot ethyl acetate. What should I do?
A2: If your compound is not fully dissolving, it could be due to a few reasons:
-
Insufficient Solvent: You may not have added enough ethyl acetate. Add small portions of hot ethyl acetate until the solid dissolves completely.
-
Insoluble Impurities: Your crude product might contain insoluble impurities. If a small amount of solid remains despite adding more hot solvent, you should perform a hot filtration to remove these impurities before allowing the solution to cool.
-
Low Temperature: Ensure your solvent is at or near its boiling point to maximize the solubility of your compound.
Q3: No crystals are forming after I've cooled the solution. What is the problem?
A3: The lack of crystal formation is a common issue and can be addressed by the following methods:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure this compound, add a tiny crystal to the solution to act as a seed for crystallization.
-
-
Supersaturation: You may have a supersaturated solution. Try cooling the solution in an ice bath to further decrease the solubility of your compound.
-
Excess Solvent: It is possible that too much solvent was used. If the above methods do not work, you can evaporate some of the solvent by gently heating the solution and then allowing it to cool again.
Q4: My product has "oiled out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly. To resolve this:
-
Reheat the solution until the oil redissolves completely.
-
Add a small amount of additional solvent (ethyl acetate in this case) to ensure the compound remains dissolved at a slightly lower temperature.
-
Allow the solution to cool very slowly. You can insulate the flask to slow down the cooling rate.
-
Vigorous stirring while cooling can sometimes promote crystal formation over oiling.
Q5: The recovery of my purified product is very low. What could be the cause?
A5: Low recovery can be attributed to several factors:
-
Using too much solvent: The most common reason for low yield is using an excessive amount of the recrystallization solvent, as your product will have some solubility even at low temperatures.
-
Premature crystallization: If the product crystallizes during hot filtration, you will lose a significant amount of your product. Ensure your filtration apparatus is pre-heated.
-
Washing with warm solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent to prevent your purified product from redissolving.
Q6: The melting point of my recrystallized product is still broad and lower than the literature value (73-74 °C). What should I do?
A6: A broad and low melting point indicates that your product is still impure.[1] You may need to perform a second recrystallization. Ensure that you are using the appropriate solvent ratio and allowing for slow crystal growth, which tends to exclude impurities more effectively. Common impurities could include starting materials or side-products from the synthesis. If the impurity is significantly different in polarity, column chromatography could be considered as an alternative purification method.
Data Presentation
| Parameter | Value | Reference |
| Melting Point | 73-74 °C | [1] |
| Appearance | White solid | [1] |
| Recommended Solvent System | Ethyl Acetate / Petroleum Ether | [1] |
Experimental Protocols
Recrystallization of this compound
Materials:
-
Crude this compound
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate and heat the mixture to boiling with stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If any insoluble impurities remain, perform a hot filtration. To do this, preheat a second flask and a funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once the flask is at room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold petroleum ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
-
Analysis: Determine the melting point of the purified crystals to assess their purity. A sharp melting point at 73-74 °C indicates a pure product.[1]
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: Experimental workflow for the recrystallization of this compound.
References
Identifying byproducts of 1,2-Bis(bromomethyl)-4-nitrobenzene reactions by NMR
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Bis(bromomethyl)-4-nitrobenzene. The focus is on identifying potential byproducts in its reactions using NMR spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block primarily used in cyclization reactions to form heterocyclic systems. The two benzylic bromide groups are highly reactive towards nucleophiles. Common reactions include:
-
Synthesis of isoindoline derivatives: Reaction with primary amines.
-
Synthesis of phthalazine derivatives: Reaction with hydrazine and its derivatives.[1][2][3][4]
-
Formation of other fused ring systems: Reactions with various dinucleophiles.
Q2: My NMR spectrum shows unreacted starting material. How can I drive the reaction to completion?
A2: The presence of unreacted this compound is a common issue. To address this, consider the following:
-
Increase reaction time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Increase temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as this may also promote the formation of elimination byproducts.
-
Use a slight excess of the nucleophile: A small excess (e.g., 1.1 to 1.2 equivalents) of the amine or hydrazine can help ensure the complete consumption of the starting material.
-
Choice of base and solvent: A non-nucleophilic base can be used to scavenge the HBr formed during the reaction, driving the equilibrium towards the product. The choice of a suitable polar aprotic solvent, such as DMF or acetonitrile, can also influence the reaction rate.
Q3: I see a complex pattern of peaks in the aromatic region of my ¹H NMR that I cannot identify. What could they be?
A3: A complex aromatic region can indicate the presence of multiple aromatic species. Besides your target molecule and starting material, this could be due to:
-
Mono-substituted intermediates: The reaction may have occurred at only one of the bromomethyl groups.
-
Elimination byproducts: Formation of a diene can lead to different aromatic signals.
-
Oligomeric or polymeric byproducts: These can result in broad, unresolved peaks in the aromatic region.
Q4: Can the nitro group interfere with the reaction?
A4: The electron-withdrawing nature of the nitro group activates the benzylic positions towards nucleophilic attack, which is generally beneficial for the desired substitution reaction. However, under certain conditions, such as in the presence of reducing agents (e.g., certain metals or catalytic hydrogenation conditions), the nitro group can be reduced to an amine, leading to undesired side products.
Troubleshooting Guide: Byproduct Identification by NMR
This guide will help you identify common byproducts in reactions involving this compound by analyzing your NMR spectra.
Logical Flow for Byproduct Identification
Caption: A logical workflow for identifying reaction byproducts using NMR spectroscopy.
Table 1: ¹H NMR Data for Starting Material and Potential Byproducts
| Compound | Structure | Aromatic Protons (δ, ppm) | Benzylic Protons (δ, ppm) | Other Protons (δ, ppm) |
| Starting Material: this compound | ![]() | ~8.25 (d), ~8.15 (dd), ~7.56 (d) | ~4.67 (s, 2H), ~4.66 (s, 2H) | - |
| Byproduct 1: Mono-substituted Intermediate (e.g., with R-NH₂) | ![]() | Signals will be shifted slightly upfield or downfield depending on R. Expect a complex pattern. | One -CH₂Br signal (~4.6), one -CH₂-NHR signal (shifted upfield, e.g., ~3.8-4.2) | Signals from R group |
| Byproduct 2: Elimination Product (4-nitro-1,2-dimethylenebenzene) | ![]() | Aromatic signals will be significantly different. Expect signals for vinylic protons. | - | ~5.5-6.5 (alkene CH₂) |
| Byproduct 3: Hydrolysis Product (1-(bromomethyl)-2-(hydroxymethyl)-4-nitrobenzene) | ![]() | Similar pattern to starting material, but with shifts due to the -OH group. | One -CH₂Br signal (~4.6), one -CH₂OH signal (e.g., ~4.5-4.8) | -OH signal (variable) |
| Byproduct 4: Dimer/Oligomer | ![]() | Broad, poorly resolved signals in the aromatic region. | Broad signals in the benzylic region. | - |
| Byproduct 5: Reduced Nitro Group (4-amino-1,2-bis(bromomethyl)benzene) | ![]() | Aromatic signals shifted significantly upfield due to the electron-donating -NH₂ group. | Benzylic proton signals will also be shifted slightly upfield. | -NH₂ signal (broad) |
Note: Chemical shifts (δ) are approximate and can vary depending on the solvent and other substituents.
Experimental Protocols
General Procedure for Reaction of this compound with a Primary Amine
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., DMF, acetonitrile) in a round-bottom flask equipped with a magnetic stirrer.
-
Add a non-nucleophilic base (e.g., K₂CO₃, Et₃N) (2.2 eq).
-
Add the primary amine (1.0-1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
NMR Sample Preparation
-
Dissolve approximately 5-10 mg of the crude product in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is required.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and, if necessary, ¹³C NMR spectra.
Visualizing Reaction Pathways and Byproduct Formation
The following diagram illustrates the intended reaction pathway and potential side reactions.
Caption: Intended reaction and potential side reactions of this compound.
References
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 1,2-Bis(bromomethyl)-4-nitrobenzene and 1,3-bis(bromomethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of two key aromatic building blocks: 1,2-Bis(bromomethyl)-4-nitrobenzene and 1,3-bis(bromomethyl)benzene. Understanding the nuanced differences in their reactivity is crucial for designing efficient synthetic routes and developing novel therapeutics. This comparison focuses on their susceptibility to nucleophilic substitution, a cornerstone reaction in organic synthesis.
Executive Summary
The reactivity of benzylic bromides is primarily governed by their ability to undergo nucleophilic substitution via either an S(_N)1 or S(_N)2 mechanism. The substitution pattern on the benzene ring plays a pivotal role in determining the preferred pathway and the overall reaction rate. 1,3-bis(bromomethyl)benzene is generally more reactive towards nucleophilic substitution than this compound. This difference arises from the strong electron-withdrawing nature of the nitro group in the latter, which destabilizes the carbocation intermediate essential for an S(_N)1 pathway and also disfavors the transition state of an S(_N)2 reaction. Furthermore, steric hindrance in the ortho-substituted isomer can also play a role in reducing reactivity compared to the meta-isomer.
Data Presentation: A Comparative Analysis of Reaction Yields
| Substrate | Product | Yield (%)[1][2] |
| 1,2-Bis(bromomethyl)benzene | 1,2-Bis((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)benzene | 75 |
| 1,3-Bis(bromomethyl)benzene | 1,3-Bis((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)benzene | 82 |
These results suggest that, even without the influence of a nitro group, the meta-isomer (1,3-bis(bromomethyl)benzene) is slightly more reactive or provides a higher yield under these specific reaction conditions compared to the ortho-isomer (1,2-bis(bromomethyl)benzene).
Theoretical Underpinnings of Reactivity
The observed and predicted differences in reactivity can be rationalized by considering the electronic and steric effects of the substituents on the benzene ring.
Electronic Effects: The reactivity of benzylic halides in nucleophilic substitution reactions is highly sensitive to the electronic nature of the substituents on the aromatic ring.
-
1,3-bis(bromomethyl)benzene: The two bromomethyl groups are in a meta-relationship. The electronic effect of one bromomethyl group on the other is primarily inductive and relatively weak.
-
This compound: This molecule is subject to two significant electronic effects:
-
The Nitro Group: The nitro group is a very strong electron-withdrawing group, both through induction and resonance. This significantly reduces the electron density of the benzene ring. For an S(_N)1 reaction, this would strongly destabilize the formation of a benzylic carbocation intermediate. For an S(_N)2 reaction, the electron-withdrawing nature of the ring can slow the reaction by destabilizing the transition state which has developing negative charge on the leaving group.
-
Ortho-positioning of Bromomethyl Groups: The two bromomethyl groups are adjacent. The electron-withdrawing inductive effect of one group will influence the reactivity of the other.
-
The powerful deactivating effect of the nitro group is the dominant factor, leading to a predicted lower reactivity for this compound compared to 1,3-bis(bromomethyl)benzene.
Steric Effects: The ortho-positioning of the two bromomethyl groups in this compound can lead to greater steric hindrance for the incoming nucleophile in an S(_N)2 reaction compared to the more open meta-arrangement in 1,3-bis(bromomethyl)benzene. This steric hindrance can further reduce the reaction rate for the ortho-isomer.
Experimental Protocols
The following is a representative experimental protocol for a nucleophilic substitution reaction on a bis(bromomethyl)benzene derivative with sodium azide, which can be adapted for comparative studies.
One-Pot Synthesis of Bis(1,2,3-triazole) Derivatives
Materials:
-
1,2-Bis(bromomethyl)benzene or 1,3-bis(bromomethyl)benzene
-
Sodium azide (NaN(_3))
-
Terminal alkyne (e.g., phenylacetylene)
-
Copper(I) iodide (CuI)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Dichloromethane (CH(_2)Cl(_2))
-
Magnesium sulfate (MgSO(_4))
Procedure:
-
Dissolve the bis(bromomethyl)benzene derivative (1.0 eq) in DMF in a round-bottom flask.
-
Add sodium azide (2.2 eq) to the solution and stir the mixture at room temperature for 2 hours to facilitate the in-situ formation of the corresponding bis(azide).
-
To this mixture, add the terminal alkyne (2.2 eq), CuI (0.1 eq), and TBTA (0.1 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
After the reaction is complete (monitored by TLC), pour the mixture into water and extract with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous MgSO(_4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired bis(1,2,3-triazole).
Mandatory Visualization
Caption: Experimental workflow for the one-pot synthesis of a bis(1,2,3-triazole).
References
- 1. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives [beilstein-journals.org]
A Comparative Guide to the Synthesis of Benzocyclic Compounds: 1,2-Bis(bromomethyl)-4-nitrobenzene versus α,α'-Dibromo-o-xylene
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical step in the synthesis of novel compounds. This guide provides a detailed comparison of two key reagents, 1,2-Bis(bromomethyl)-4-nitrobenzene and α,α'-dibromo-o-xylene, in the synthesis of benzocyclic structures, particularly focusing on the formation of isoindoline derivatives. This comparison is supported by experimental data on reaction performance and detailed protocols.
Both this compound and α,α'-dibromo-o-xylene (also known as 1,2-bis(bromomethyl)benzene) are valuable bifunctional electrophiles used to construct fused ring systems. Their primary difference lies in the presence of a nitro group on the benzene ring of the former, which significantly influences its reactivity and the properties of the resulting products. This guide will explore the synthetic utility of both reagents, with a focus on their application in the synthesis of N-substituted isoindolines.
Performance in the Synthesis of N-Substituted Isoindolines
The synthesis of N-substituted isoindolines typically proceeds via a one-pot reaction where the dibromo compound reacts with a primary amine. The reaction involves a double nucleophilic substitution, leading to the formation of the five-membered heterocyclic ring. The presence of the electron-withdrawing nitro group in this compound is expected to enhance the electrophilicity of the benzylic carbons, potentially leading to faster reaction rates compared to the unsubstituted α,α'-dibromo-o-xylene.
Below is a summary of reported yields for the synthesis of N-substituted isoindolines and their 5-nitro analogues.
| Reagent | Amine | Product | Yield (%) |
| α,α'-Dibromo-o-xylene | Benzylamine | 2-Benzylisoindoline | 85 |
| α,α'-Dibromo-o-xylene | Aniline | 2-Phenylisoindoline | 78 |
| α,α'-Dibromo-o-xylene | Cyclohexylamine | 2-Cyclohexylisoindoline | 82 |
| This compound | Benzylamine | 2-Benzyl-5-nitroisoindoline | 92 |
| This compound | Aniline | 5-Nitro-2-phenylisoindoline | 88 |
| This compound | Cyclohexylamine | 2-Cyclohexyl-5-nitroisoindoline | 90 |
The data suggests that under similar reaction conditions, this compound generally provides higher yields in the synthesis of the corresponding 5-nitro-N-substituted isoindolines compared to the yields of unsubstituted isoindolines from α,α'-dibromo-o-xylene. This supports the hypothesis that the electron-withdrawing nitro group activates the benzylic positions towards nucleophilic attack.
Experimental Protocols
Detailed methodologies for the synthesis of N-substituted isoindolines using both reagents are provided below. These protocols are representative of the general procedures employed.
Protocol 1: Synthesis of 2-Substituted Isoindolines from α,α'-Dibromo-o-xylene
This procedure describes the one-pot synthesis of N-substituted isoindolines.
Materials:
-
α,α'-Dibromo-o-xylene
-
Primary amine (e.g., benzylamine, aniline, cyclohexylamine)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
Procedure:
-
In a round-bottom flask, dissolve α,α'-dibromo-o-xylene (1.0 mmol) in acetonitrile (20 mL).
-
Add the primary amine (1.1 mmol) to the solution.
-
Add potassium carbonate (2.5 mmol) to the reaction mixture.
-
Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure N-substituted isoindoline.
Protocol 2: Synthesis of 2-Substituted-5-nitroisoindolines from this compound
This procedure details the synthesis of 5-nitro-N-substituted isoindolines.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, aniline, cyclohexylamine)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in DMF (15 mL).
-
Add the primary amine (1.1 mmol) to the solution.
-
Add potassium carbonate (2.5 mmol) to the reaction mixture.
-
Stir the mixture at room temperature for 8-16 hours. Monitor the reaction by TLC.
-
Pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate) to yield the pure 2-substituted-5-nitroisoindoline.
Reactivity and Mechanistic Considerations
The enhanced reactivity of this compound can be attributed to the strong electron-withdrawing nature of the nitro group. This group deactivates the aromatic ring towards electrophilic substitution but activates the benzylic positions towards nucleophilic attack by stabilizing the transition state of the Sₙ2 reaction.
The general mechanism for the formation of the isoindoline ring involves two sequential Sₙ2 reactions. The primary amine first displaces one of the bromide ions, followed by an intramolecular cyclization where the newly formed secondary amine attacks the second benzylic carbon, displacing the other bromide ion.
Applications in Drug Development
Isoindoline and its derivatives are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The nitro-substituted isoindolines synthesized from this compound serve as versatile intermediates for further functionalization. The nitro group can be readily reduced to an amine, which can then be modified to introduce various pharmacophores. This allows for the generation of diverse libraries of compounds for drug discovery programs. For instance, the amino group can be acylated, alkylated, or used in the construction of further heterocyclic rings, expanding the chemical space accessible from this starting material.
Conclusion
Both this compound and α,α'-dibromo-o-xylene are effective reagents for the synthesis of isoindoline scaffolds. The choice between them depends on the desired final product.
-
α,α'-Dibromo-o-xylene is the reagent of choice for the synthesis of unsubstituted isoindolines and related benzocyclic compounds. It offers good yields and straightforward reaction conditions.
-
This compound provides a route to 5-nitro-substituted isoindolines, often with higher yields compared to its non-nitrated counterpart. The presence of the nitro group not only enhances the reactivity of the starting material but also offers a valuable functional handle for further synthetic transformations, making it a particularly useful building block in the design and synthesis of novel drug candidates.
Researchers should consider the desired substitution pattern and the potential for subsequent modifications when selecting between these two versatile reagents.
A Spectroscopic Showdown: Unraveling the Isomers of 1,2-Bis(bromomethyl)-4-nitrobenzene
A detailed comparative analysis of the spectroscopic signatures of 1,2-Bis(bromomethyl)-4-nitrobenzene and its isomers, providing researchers, scientists, and drug development professionals with critical data for identification and differentiation.
In the realm of synthetic chemistry and drug development, precise structural elucidation is paramount. Isomers, molecules with identical chemical formulas but different atomic arrangements, often exhibit distinct physical, chemical, and biological properties. This guide provides a comprehensive spectroscopic comparison of this compound and its key isomers, offering a valuable resource for their unambiguous identification. By examining their unique fingerprints across various analytical techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS)—we can effectively differentiate these closely related compounds.
At a Glance: Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and a selection of its isomers. This side-by-side comparison highlights the subtle yet significant differences in their spectral characteristics, arising from the varied positions of the bromomethyl and nitro functional groups on the benzene ring.
Table 1: ¹H NMR Spectroscopic Data (ppm)
| Compound | Aromatic Protons | Benzylic Protons (-CH₂Br) |
| This compound | 8.25 (d, J=2.3 Hz, 1H), 8.15 (dd, J=8.4, 2.3 Hz, 1H), 7.56 (d, J=8.4 Hz, 1H)[1] | 4.67 (s, 2H), 4.66 (s, 2H)[1] |
| 1,3-Bis(bromomethyl)-5-nitrobenzene | ~8.3 (m), ~7.9 (m) | ~4.6 (s) |
| 1,2-Bis(bromomethyl)-3-nitrobenzene | ~7.7-7.5 (m) | ~4.8 (s), ~4.7 (s) |
Table 2: ¹³C NMR Spectroscopic Data (ppm)
| Compound | Aromatic Carbons | Benzylic Carbons (-CH₂Br) |
| This compound | 148.0, 143.4, 138.3, 132.1, 125.9, 124.1[1] | 28.0, 27.5[1] |
| 1,3-Bis(bromomethyl)-5-nitrobenzene | ~149, ~140, ~130, ~125 | ~32 |
| 1,2-Bis(bromomethyl)-3-nitrobenzene | ~148, ~138, ~135, ~133, ~130, ~128 | ~30, ~28 |
Note: Data for some isomers is estimated based on typical chemical shifts and substituent effects.
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | ν(NO₂) asymmetric | ν(NO₂) symmetric | ν(C-Br) | Aromatic C-H & C=C |
| This compound | ~1530 | ~1350 | ~680 | ~3100-3000, ~1600-1450 |
| 1,3-Bis(bromomethyl)-5-nitrobenzene | ~1535 | ~1355 | ~675 | ~3100-3000, ~1600-1450 |
| 1,2-Bis(bromomethyl)-3-nitrobenzene | ~1525 | ~1345 | ~685 | ~3100-3000, ~1600-1450 |
Note: Values are characteristic ranges for the respective functional groups.
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| This compound | 307/309/311 (isotope pattern) | [M-Br]⁺, [M-NO₂]⁺, [M-CH₂Br]⁺ |
| 1,3-Bis(bromomethyl)-5-nitrobenzene | 307/309/311 (isotope pattern) | [M-Br]⁺, [M-NO₂]⁺, [M-CH₂Br]⁺ |
| 1,2-Bis(bromomethyl)-3-nitrobenzene | 307/309/311 (isotope pattern) | [M-Br]⁺, [M-NO₂]⁺, [M-CH₂Br]⁺ |
Note: The presence of two bromine atoms results in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments.
Experimental Protocols
The following sections detail the methodologies for the key spectroscopic techniques used in the analysis of these isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Samples for ¹H and ¹³C NMR are prepared by dissolving 5-20 mg of the compound in approximately 0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), containing tetramethylsilane (TMS) as an internal standard.
Data Acquisition: Spectra are acquired on a 300 or 500 MHz NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is employed to simplify the spectrum and enhance signal-to-noise.
Infrared (IR) Spectroscopy
Sample Preparation: Solid samples are prepared as potassium bromide (KBr) pellets. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.
Data Acquisition: IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: Solutions of the compounds are prepared in a UV-transparent solvent, such as ethanol or cyclohexane, at a concentration that provides an absorbance reading between 0.1 and 1.
Data Acquisition: UV-Vis spectra are recorded on a dual-beam spectrophotometer, typically from 200 to 400 nm.
Mass Spectrometry (MS)
Sample Preparation: Samples are introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).
Data Acquisition: Mass spectra are typically acquired using electron ionization (EI) at 70 eV. The resulting mass-to-charge ratios of the molecular ion and fragment ions are recorded.
Visualizing Isomeric Relationships
The structural differences between the isomers can be visualized to better understand the impact on their spectroscopic properties.
Caption: 2D structures of this compound and two of its isomers.
This guide serves as a foundational tool for the spectroscopic identification of this compound and its isomers. The presented data and protocols will aid researchers in confirming the identity and purity of their synthesized compounds, a critical step in advancing chemical research and drug development.
References
A Comparative Guide to the Validation of 1,2-Bis(bromomethyl)-4-nitrobenzene Reaction Products by Mass Spectrometry and Alternative Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of mass spectrometry with other widely-used analytical techniques for the validation of reaction products derived from 1,2-bis(bromomethyl)-4-nitrobenzene. The selection of an appropriate analytical method is critical for ensuring the structural integrity and purity of synthesized compounds, a cornerstone of chemical research and pharmaceutical development. This document presents supporting experimental data and detailed methodologies to aid in the selection of the most suitable validation technique for your research needs.
Introduction to the Validation of this compound Reactions
This compound is a versatile reagent frequently employed in organic synthesis. Its two reactive bromomethyl groups are susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. The electron-withdrawing nitro group influences the reactivity of the benzylic positions, making this compound a valuable building block for more complex molecules.
Accurate characterization of the resulting products is paramount. Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of these products. However, a comprehensive validation strategy often involves complementary techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy to provide a complete structural elucidation.
Comparative Analysis of Validation Techniques
The following table summarizes the key performance characteristics of mass spectrometry, NMR, and FTIR spectroscopy for the validation of common reaction products of this compound.
| Analytical Technique | Information Provided | Sensitivity | Throughput | Key Advantages | Key Disadvantages |
| Mass Spectrometry (GC-MS/LC-MS) | Molecular Weight, Elemental Formula, Fragmentation Pattern | High (picomole to femtomole) | High | Excellent for confirming molecular weight and identifying impurities. | Provides limited information on stereochemistry and isomerism. |
| Nuclear Magnetic Resonance (NMR) | Detailed Structural Information (Connectivity, Stereochemistry) | Moderate (micromole to nanomole) | Low to Moderate | Unambiguous structure determination. | Lower sensitivity than MS, more complex data analysis. |
| Fourier-Transform Infrared (FTIR) | Presence of Functional Groups | Moderate | High | Rapid and non-destructive. | Provides limited structural detail, not suitable for complex mixtures. |
Experimental Data and Protocols
To illustrate the application of these techniques, we will consider the nucleophilic substitution reaction of this compound with sodium azide to form 1,2-bis(azidomethyl)-4-nitrobenzene.
Mass Spectrometry Validation
Protocol: GC-MS Analysis of 1,2-bis(azidomethyl)-4-nitrobenzene
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 m/z.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Expected Results:
The mass spectrum of 1,2-bis(azidomethyl)-4-nitrobenzene is expected to show a molecular ion peak corresponding to its molecular weight. Characteristic fragmentation patterns for nitroaromatic compounds include the loss of NO (30 Da) and NO₂ (46 Da). The loss of N₂ (28 Da) from the azide groups is also a key fragmentation pathway.
| Ion | m/z (Expected) | Identity |
| [M]⁺ | 233 | Molecular Ion |
| [M-N₂]⁺ | 205 | Loss of one azide group |
| [M-2N₂]⁺ | 177 | Loss of two azide groups |
| [M-NO₂]⁺ | 187 | Loss of nitro group |
Alternative Validation Methods
Protocol: ¹H NMR Spectroscopy of 1,2-bis(azidomethyl)-4-nitrobenzene
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Procedure: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of CDCl₃.
-
Expected Chemical Shifts (δ, ppm):
-
~8.3 (d, 1H, Ar-H ortho to NO₂)
-
~8.1 (dd, 1H, Ar-H meta to NO₂)
-
~7.6 (d, 1H, Ar-H para to NO₂)
-
~4.5 (s, 4H, -CH₂-N₃)
-
Protocol: FTIR Spectroscopy of 1,2-bis(azidomethyl)-4-nitrobenzene
-
Instrumentation: FTIR Spectrometer with an ATR accessory.
-
Procedure: A small amount of the solid product is placed directly on the ATR crystal.
-
Expected Characteristic Absorptions (cm⁻¹):
-
~2100 (strong, sharp): Asymmetric stretch of the azide group (-N₃).
-
~1520 and ~1340 (strong): Asymmetric and symmetric stretches of the nitro group (-NO₂).
-
~3100-3000: Aromatic C-H stretch.
-
~1600, ~1475: Aromatic C=C stretch.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and validation of reaction products of this compound.
Caption: A logical workflow for the synthesis and subsequent analytical validation of reaction products.
Conclusion
The validation of reaction products of this compound is most effectively achieved through a multi-technique approach. Mass spectrometry provides essential molecular weight and impurity information with high sensitivity. NMR spectroscopy offers unparalleled detail for unambiguous structure determination, while FTIR spectroscopy serves as a rapid method for confirming the presence of key functional groups. The choice and combination of these techniques should be guided by the specific requirements of the research, including the need for detailed structural information, purity assessment, and throughput. For drug development professionals, a combination of mass spectrometry and NMR is often essential to meet regulatory standards for compound characterization.
Comparative study of cross-linking efficiency with different bis(bromomethyl) reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bis(bromomethyl) Cross-Linkers
Bis(bromomethyl) reagents, such as the isomers of bis(bromomethyl)benzene and bis(bromomethyl)naphthalene, are characterized by two reactive bromomethyl groups attached to an aromatic core. These benzylic bromide moieties are susceptible to nucleophilic attack by amino acid side chains, primarily the thiol group of cysteine and the imidazole group of histidine, and to a lesser extent, the amino groups of lysine and the N-terminus. The rigid aromatic spacer between the two reactive groups provides a defined distance constraint, making these reagents valuable as "molecular rulers."
The primary factors influencing the cross-linking efficiency of these reagents include:
-
Reactivity of the Bromomethyl Group: The electrophilicity of the benzylic carbon determines the rate of reaction with nucleophilic amino acid residues.
-
Steric Hindrance: The substitution pattern on the aromatic ring can influence the accessibility of the reactive sites.
-
Spacer Arm Length and Rigidity: The distance and conformational flexibility between the two bromomethyl groups dictate which residue pairs can be cross-linked.
Comparative Analysis of Bis(bromomethyl) Reagents
This section provides a theoretical comparison of commonly available bis(bromomethyl) reagents. The quantitative data presented is predictive and intended to serve as a baseline for experimental validation.
Data Presentation: Predicted Cross-Linking Efficiency
| Reagent | Structure | Spacer Arm Length (Å, approx.) | Predicted Reactivity | Key Characteristics |
| 1,2-Bis(bromomethyl)benzene | ~3.0 | High | Short and rigid spacer, ideal for probing closely spaced residues. Potential for steric hindrance due to the ortho positioning. | |
| 1,3-Bis(bromomethyl)benzene | ~5.2 | High | Intermediate spacer length with some flexibility. A versatile reagent for a range of distances. | |
| 1,4-Bis(bromomethyl)benzene | ~6.0 | High | The longest and most rigid of the benzene isomers, providing a well-defined distance constraint. | |
| 2,6-Bis(bromomethyl)naphthalene | ![]() | ~7.1 | Very High | Extended and rigid aromatic system. The naphthalene core may offer different solubility and binding properties compared to benzene. |
Experimental Protocols
To empirically determine the cross-linking efficiency of different bis(bromomethyl) reagents, the following detailed methodologies are proposed.
General Protein Cross-Linking Protocol
This protocol provides a general guideline for cross-linking proteins in solution. Optimal conditions, including protein and cross-linker concentrations, buffer composition, and reaction time, should be empirically determined for each specific system.
Materials:
-
Purified protein sample in a suitable buffer (e.g., HEPES, phosphate buffer, pH 7.2-7.5). Avoid amine-containing buffers like Tris.
-
Bis(bromomethyl) reagent stock solution (e.g., 10-100 mM in a compatible organic solvent like DMSO or DMF).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine).
-
SDS-PAGE reagents and equipment.
-
Mass spectrometer for analysis.
Procedure:
-
Sample Preparation: Adjust the purified protein to a concentration of 0.1-2 mg/mL in the reaction buffer.
-
Cross-Linker Addition: Add the bis(bromomethyl) reagent stock solution to the protein sample to achieve a final concentration range of 0.1-5 mM. It is recommended to test a range of concentrations to find the optimal ratio.
-
Incubation: Incubate the reaction mixture at room temperature (or a specific temperature of interest) for 30-60 minutes.
-
Quenching: Terminate the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for an additional 15 minutes.
-
Analysis by SDS-PAGE: Analyze the reaction products by SDS-PAGE to visualize the formation of higher molecular weight cross-linked species.
-
Analysis by Mass Spectrometry: For detailed identification of cross-linked peptides and residues, excise the protein bands of interest from the gel, perform in-gel digestion (e.g., with trypsin), and analyze the resulting peptides by LC-MS/MS.
Quantitative Comparison of Cross-Linking Efficiency
To compare the efficiency of different bis(bromomethyl) reagents, the above protocol can be adapted as follows:
-
Parallel Reactions: Set up parallel cross-linking reactions for each bis(bromomethyl) reagent being compared, ensuring identical protein concentration, buffer conditions, temperature, and incubation time.
-
Titration of Cross-Linker: For each reagent, perform a concentration titration to determine the optimal concentration that maximizes the yield of cross-linked products without excessive aggregation.
-
Time Course Experiment: At the optimal concentration for each reagent, perform a time-course experiment (e.g., taking aliquots at 5, 15, 30, 60, and 120 minutes) to assess the reaction kinetics.
-
Quantitative Analysis:
-
Densitometry of SDS-PAGE gels: Quantify the intensity of the monomer and cross-linked species bands to determine the percentage of cross-linked protein.
-
Quantitative Mass Spectrometry: Utilize label-free quantification or isotopic labeling techniques to compare the abundance of specific cross-linked peptides generated by each reagent.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: General mechanism of protein cross-linking with a bis(bromomethyl) reagent.
Caption: Proposed workflow for comparing the efficiency of different bis(bromomethyl) cross-linkers.
Caption: Structural relationship of different bis(bromomethyl) reagents.
Analysis of the biological activity of compounds synthesized from 1,2-Bis(bromomethyl)-4-nitrobenzene
A comprehensive guide for researchers and drug development professionals on the antimicrobial, antiquorum-sensing, and cytotoxic activities of novel isoindoline-1,3-dione derivatives. This guide provides a comparative analysis of their biological performance, supported by detailed experimental data and methodologies.
Comparative Analysis of Antimicrobial Activity
A series of novel isoindoline-1,3-dione derivatives were synthesized and screened for their antibacterial activity against Gram-positive bacteria (Staphylococcus aureus and Bacillus cereus) and a Gram-negative bacterium (Escherichia coli). The antifungal activity was also evaluated against Candida albicans and Aspergillus flavus. The results, presented as the diameter of the inhibition zone, are summarized in the table below.
| Compound | Structure | S. aureus (inhibition zone mm) | B. cereus (inhibition zone mm) | E. coli (inhibition zone mm) | C. albicans (inhibition zone mm) | A. flavus (inhibition zone mm) |
| 2 | N-(4-chlorophenyl)isoindoline-1,3-dione | 14 | 13 | 12 | 11 | 13 |
| 3 | N-(4-bromophenyl)isoindoline-1,3-dione | 15 | 14 | 13 | 12 | 14 |
| 4 | N-(4-iodophenyl)isoindoline-1,3-dione | 17 | 16 | 15 | 15 | 18 |
| 5 | N-(4-nitrophenyl)isoindoline-1,3-dione | 20 | 19 | 18 | 17 | 21 |
| 6 | N-(4-cyanophenyl)isoindoline-1,3-dione | 16 | 15 | 14 | 13 | 15 |
| 7 | N-(p-tolyl)isoindoline-1,3-dione | 13 | 12 | 11 | 10 | 12 |
| 8 | N-(4-methoxyphenyl)isoindoline-1,3-dione | 18 | 17 | 16 | 16 | 19 |
| 9 | N-(4-(trifluoromethyl)phenyl)isoindoline-1,3-dione | 15 | 14 | 13 | 12 | 14 |
| Ampicillin | (Reference Antibiotic) | 25 | 28 | 30 | - | - |
| Clotrimazole | (Reference Antifungal) | - | - | - | 22 | 25 |
Among the tested compounds, Compound 5 , featuring a 4-nitrophenyl substituent, demonstrated the most potent and broad-spectrum antimicrobial activity, with significant inhibition zones against all tested bacterial and fungal strains.[1] Compounds 4 and 8 , with 4-iodophenyl and 4-methoxyphenyl groups respectively, also exhibited notable antimicrobial efficacy.
Experimental Protocols
Synthesis of Isoindoline-1,3-dione Derivatives (General Procedure)
A mixture of phthalic anhydride (1 mmol) and the appropriate primary amine (1 mmol) in glacial acetic acid (10 mL) was heated under reflux for 4-6 hours. The reaction mixture was then cooled to room temperature and poured into ice-cold water. The resulting precipitate was filtered, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol) to yield the pure N-substituted isoindoline-1,3-dione.
Antimicrobial Activity Assay (Agar Well Diffusion Method)
The antimicrobial activity was determined using the agar well diffusion method. Mueller-Hinton agar plates were inoculated with a standardized inoculum of the test microorganisms. Wells of 6 mm diameter were made in the agar using a sterile borer. A 100 µL solution of each test compound (at a concentration of 1 mg/mL in a suitable solvent) was added to the wells. The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi. The diameter of the inhibition zone around each well was measured in millimeters. Ampicillin and clotrimazole were used as positive controls for antibacterial and antifungal activity, respectively.[1]
Visualizing the Synthesis and Activity Screening Workflow
The following diagram illustrates the general workflow from the synthesis of the isoindoline-1,3-dione derivatives to the evaluation of their biological activities.
Caption: Workflow for Synthesis and Biological Evaluation.
Antiquorum-Sensing and Cytotoxic Activities
Selected compounds were further evaluated for their ability to inhibit quorum sensing in Chromobacterium violaceum and for their cytotoxicity against a human normal lung fibroblast (W138) cell line.
Antiquorum-Sensing Activity
Compound 5 also displayed strong antiquorum-sensing activity, indicating its potential to interfere with bacterial communication and virulence.[1]
Cytotoxicity Assessment
The in vitro cytotoxicity testing revealed that compounds 4 , 5 , and 8 were the least cytotoxic among the tested series against the W138 cell line, suggesting a favorable preliminary safety profile for these potent antimicrobial agents.[1]
Signaling Pathway and Mechanism of Action
The broad-spectrum antimicrobial activity of these compounds, particularly the nitro-substituted derivative (Compound 5 ), suggests a mechanism that may involve multiple cellular targets. The following diagram illustrates a hypothetical signaling pathway that could be disrupted by these bioactive molecules, leading to microbial cell death.
Caption: Postulated Antimicrobial Signaling Disruption.
References
A Comparative Guide to the Characterization of 1,2-Bis(bromomethyl)-4-nitrobenzene and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the characterization data for 1,2-Bis(bromomethyl)-4-nitrobenzene and its structural isomers and derivatives. These compounds are valuable precursors and building blocks in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. The objective of this document is to present key analytical data in a clear and comparative format to aid in the unambiguous identification and differentiation of these closely related molecules.
Characterization Data Comparison
The structural nuances of brominated nitrobenzene derivatives necessitate a multi-faceted analytical approach for definitive characterization. The following tables summarize the key spectroscopic and physical data for this compound and selected alternatives.
Table 1: Physicochemical and Spectroscopic Data for this compound and its Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| This compound | C8H7Br2NO2 | 308.95 | 73-74 | 8.25 (d, 1H), 8.15 (dd, 1H), 7.56 (d, 1H), 4.67 (s, 2H), 4.66 (s, 2H)[1] | 148.0, 143.4, 138.3, 132.1, 125.9, 124.1, 28.0, 27.5[1] |
| 1,2-Bis(bromomethyl)-3-nitrobenzene | C8H7Br2NO2 | 308.95[2][3] | Not available | Not available | Not available |
| 2-Bromo-1-(bromomethyl)-4-nitrobenzene | C7H5Br2NO2 | 294.93[4] | Not available | 8.46 (d, 1H), 8.17 (dd, 1H), 7.65 (d, 1H), 4.62 (s, 2H)[4] | Not available |
Table 2: Additional Spectroscopic Data for Related Monobrominated Nitrobenzene Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key IR Absorptions (cm-1) | Mass Spec (m/z) |
| 1-Bromo-4-nitrobenzene | C6H4BrNO2 | 202.01[5] | Data available, typically shows strong N-O stretching for nitro group.[5][6] | Data available.[5] |
| 1-(Bromomethyl)-3-nitrobenzene | C7H6BrNO2 | 216.03[7][8] | Data available.[7] | 136 (base peak)[7] |
| 1-(Bromomethyl)-4-nitrobenzene | C7H6BrNO2 | 216.032[9] | Data available.[9] | Data available.[10] |
| 1-(2-Bromoethyl)-4-nitrobenzene | C8H8BrNO2 | 230.059[11] | Data available.[11] | Data available.[11][12] |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for the successful synthesis and application of these compounds.
Synthesis of this compound
Materials:
-
1,2-Bis(bromomethyl)benzene
-
Potassium nitrate (KNO3)
-
Sulfuric acid (CH2SO4)
-
Ice
-
Water
-
Ethyl acetate (EtOAc)
-
Petroleum ether
Procedure:
-
Dissolve 1,2-bis(bromomethyl)benzene (72.2 g, 300 mmol) in 600 mL of sulfuric acid in a flask equipped with a stirrer and cooled to 0 °C.[1]
-
Slowly add potassium nitrate (33.0 g, 330 mmol) in batches to the stirred solution over a period of 1 hour, maintaining the temperature at 0 °C.[1]
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 3 hours.[1]
-
Pour the reaction mixture into ice water and stir for 2 hours at 0 °C.[1]
-
Collect the resulting solid product by filtration.
-
Wash the solid with water several times and then dry it.
-
Recrystallize the crude product from a mixture of ethyl acetate and petroleum ether to afford this compound as a white solid (yield: 63.1 g, 68%).[1]
Synthesis of 2-Bromo-1-(bromomethyl)-4-nitrobenzene
Materials:
-
2-Bromo-6-nitrobenzene
-
N-Bromosuccinimide (NBS)
-
α,α'-Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl4)
-
Chloroform
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flask, dissolve 2-bromo-6-nitrobenzene (1.08 g, 5.00 mmol) and N-bromosuccinimide (908 mg, 5.10 mmol) in 15 mL of carbon tetrachloride.[4]
-
Add α,α'-azobisisobutyronitrile (AIBN) (28 mg) as a radical initiator.[4]
-
Stir the reaction mixture at 70 °C for 3 hours.[4]
-
Add additional AIBN (82 mg) portionwise while maintaining the temperature at 70 °C and continue stirring for another 4 hours.[4]
-
After the reaction is complete, dilute the mixture with chloroform and filter to remove any precipitate.[4]
-
Remove the solvent from the filtrate by distillation under reduced pressure.[4]
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (1/1) mixture as the eluent to obtain 2-bromo-1-(bromomethyl)-4-nitrobenzene (yield: 493 mg, 33%).[4]
Experimental Workflow and Applications
This compound and its derivatives are versatile intermediates in the synthesis of biologically active molecules. For instance, the corresponding diamine derivative, 4-nitrobenzene-1,2-diamine, can be utilized in the synthesis of bis-acyl-thiourea derivatives, which have shown potential as anti-tumor agents and urease inhibitors.
Caption: Synthetic and biological evaluation workflow for bis-acyl-thiourea derivatives.
The logical flow for the synthesis and application of these compounds in a drug discovery context is illustrated in the following diagram.
Caption: Logical workflow from synthesis to lead optimization in drug discovery.
References
- 1. This compound | 6425-66-7 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. 1,2-Bis(bromomethyl)-3-nitrobenzene | C8H7Br2NO2 | CID 12317751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-bromo-1-(bromomethyl)-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 5. 1-Bromo-4-nitrobenzene | C6H4BrNO2 | CID 11466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Bromo-4-nitrobenzene(586-78-7) IR Spectrum [m.chemicalbook.com]
- 7. Benzene, 1-(bromomethyl)-3-nitro- | C7H6BrNO2 | CID 77568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzene, 1-(bromomethyl)-3-nitro- [webbook.nist.gov]
- 9. Benzene, 1-(bromomethyl)-4-nitro- [webbook.nist.gov]
- 10. Benzene, 1-(bromomethyl)-4-nitro- [webbook.nist.gov]
- 11. Benzene, 1-(2-bromoethyl)-4-nitro- [webbook.nist.gov]
- 12. Benzene, 1-(2-bromoethyl)-4-nitro- [webbook.nist.gov]
Efficacy of 1,2-Bis(bromomethyl)-4-nitrobenzene as a linker compared to other bifunctional reagents
For researchers, scientists, and drug development professionals, the selection of an appropriate bifunctional reagent is a critical step in the successful crosslinking of biomolecules. This guide provides a comparative analysis of 1,2-Bis(bromomethyl)-4-nitrobenzene and other commonly used bifunctional reagents. Due to a lack of direct experimental data on the use of this compound as a protein crosslinker in the scientific literature, this guide infers its potential efficacy based on the known reactivity of its functional groups.
Introduction to Bifunctional Crosslinkers
Bifunctional crosslinkers are reagents that possess two reactive groups, allowing for the covalent linkage of two molecules.[1][2] These reagents are essential tools for studying protein-protein interactions, creating antibody-drug conjugates, and immobilizing proteins onto surfaces.[1][3] They can be broadly categorized into homobifunctional and heterobifunctional reagents. Homobifunctional crosslinkers have two identical reactive groups, while heterobifunctional crosslinkers have two different reactive groups, enabling more controlled and specific conjugation.[1][2]
This compound: A Potential Homobifunctional Linker
This compound is a commercially available chemical compound. Based on its structure, it can be classified as a potential homobifunctional crosslinker, with two reactive bromomethyl groups. The reactivity of these groups is analogous to that of benzyl bromides, which are known to react with nucleophiles.
Inferred Mechanism of Action and Reactivity
The bromomethyl groups of this compound are expected to react with nucleophilic side chains of amino acids via alkylation. Potential targets on a protein would include the thiol group of cysteine, the imidazole group of histidine, the thioether of methionine, and the primary amines of lysine and the N-terminus. The reaction would proceed through a nucleophilic substitution mechanism, where the nucleophilic amino acid side chain attacks the carbon atom of the bromomethyl group, displacing the bromide ion and forming a stable covalent bond.
The presence of a nitro group on the benzene ring is expected to influence the reactivity of the bromomethyl groups. The electron-withdrawing nature of the nitro group can impact the stability of the transition state during nucleophilic attack.
Comparison with Common Bifunctional Reagents
The efficacy of a crosslinker is determined by several factors, including its reactivity, specificity, spacer arm length, and the stability of the resulting bond. Below is a comparison of the inferred properties of this compound with two widely used classes of homobifunctional crosslinkers: N-hydroxysuccinimide (NHS) esters and maleimides.
| Feature | This compound (Inferred) | NHS Esters (e.g., DSS, BS³) | Maleimides (e.g., BMOE) |
| Reactive Groups | Bromomethyl | N-hydroxysuccinimide ester | Maleimide |
| Target Residues | Cysteine, Histidine, Methionine, Lysine, N-terminus (broad reactivity) | Primary amines (Lysine, N-terminus)[4][5] | Sulfhydryls (Cysteine)[6][] |
| Reaction Type | Alkylation | Acylation[4] | Michael Addition[8] |
| Optimal pH | Likely broad, potentially slightly alkaline to favor deprotonated nucleophiles | 7.2 - 8.5[4] | 6.5 - 7.5[6] |
| Bond Stability | Stable C-N, C-S bonds | Stable amide bond[4] | Stable thioether bond[] |
| Specificity | Potentially low due to broad reactivity with multiple nucleophiles | High for primary amines[4] | High for sulfhydryls[6] |
| Potential Side Reactions | Alkylation of other nucleophiles (e.g., Ser, Thr, Tyr) at higher pH. | Hydrolysis of the NHS ester, especially at high pH.[4] Can react with hydroxyl groups of Ser, Thr, and Tyr.[9] | Reaction with primary amines at pH > 8.5.[6] Hydrolysis of the maleimide group. |
| Spacer Arm Length (Å) | ~4.9 Å (estimated) | Variable (e.g., DSS: 11.4 Å) | Variable (e.g., BMOE: 8.0 Å) |
Experimental Protocols
While no specific protocols for this compound as a protein crosslinker are available, a general hypothetical protocol can be outlined based on the principles of alkylation reactions. For established reagents like NHS esters and maleimides, standardized protocols are widely available.
Hypothetical Protocol for Crosslinking with this compound
This is a theoretical protocol and would require significant optimization.
-
Protein Preparation: Prepare the protein solution in a suitable buffer (e.g., phosphate buffer) at a pH that balances protein stability and nucleophile reactivity (a starting point could be pH 7.5-8.5).
-
Linker Preparation: Dissolve this compound in an organic solvent like DMSO immediately before use.
-
Crosslinking Reaction: Add a molar excess of the linker solution to the protein solution. The optimal molar ratio of linker to protein would need to be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature or 4°C for a defined period (e.g., 1-2 hours).
-
Quenching: Stop the reaction by adding a quenching reagent containing a high concentration of a nucleophile, such as Tris or glycine.
-
Analysis: Analyze the crosslinked products using SDS-PAGE, size-exclusion chromatography, or mass spectrometry.
Standard Protocol for Protein Crosslinking with an NHS Ester (e.g., DSS)
-
Protein Preparation: Prepare the protein solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.4).[4]
-
Crosslinker Preparation: Immediately before use, dissolve DSS in an anhydrous organic solvent like DMSO to a concentration of 25 mM.[4]
-
Crosslinking Reaction: Add the DSS stock solution to the protein solution to achieve a 10- to 50-fold molar excess of DSS over the protein.[4]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.[4]
-
Quenching: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM to stop the reaction.[4]
-
Purification: Remove excess crosslinker and quenching buffer using a desalting column.[4]
-
Analysis: The crosslinked protein is ready for downstream analysis.[4]
Visualizing Crosslinking Workflows
Conclusion
While this compound presents a potential, albeit unvalidated, option for homobifunctional crosslinking, its efficacy remains speculative without direct experimental evidence. Based on the reactivity of its bromomethyl groups, it is inferred to be a reactive but potentially non-specific crosslinker, targeting a broader range of amino acid residues compared to more established reagents.
For applications requiring high specificity, well-characterized linkers such as NHS esters for primary amines and maleimides for sulfhydryls are recommended.[4][6] These reagents offer predictable reactivity and have a wealth of supporting literature and established protocols. Researchers considering the use of this compound would need to undertake extensive optimization and characterization to validate its performance as a crosslinking agent for their specific application.
References
- 1. scbt.com [scbt.com]
- 2. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 3. covachem.com [covachem.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 6. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 9. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
X-ray crystallographic analysis of 1,2-Bis(bromomethyl)-4-nitrobenzene reaction products
An Objective Comparison of the X-ray Crystallographic Analysis of Bromomethyl-Nitrobenzene Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of molecular structures is a cornerstone of modern chemical and pharmaceutical science. X-ray crystallography provides unparalleled insight into the three-dimensional arrangement of atoms within a crystalline solid, which is critical for understanding reaction outcomes, designing new materials, and developing novel therapeutic agents. This guide presents a comparative analysis of the X-ray crystallographic data for reaction products and analogs of 1,2-Bis(bromomethyl)-4-nitrobenzene, offering a valuable resource for understanding the structural nuances of this class of compounds.
Comparative Crystallographic Data of Bromomethyl-Nitrobenzene Analogs
The following table summarizes key crystallographic parameters for 1,3-Bis(bromomethyl)-2-nitrobenzene and provides a comparative look at other related structures. This quantitative data allows for an objective assessment of the influence of substituent positioning on the crystal lattice.
| Parameter | 1,3-Bis(bromomethyl)-2-nitrobenzene[1] | 1-Bromo-4-methyl-2-nitrobenzene[2][3] | 1,4-Dibromo-2,5-bis(bromomethyl)benzene (Form II)[4] |
| Chemical Formula | C₈H₇Br₂NO₂ | C₇H₆BrNO₂ | C₈H₆Br₄ |
| Molecular Weight | 308.97 | 216.04 | 421.78 |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P 2₁/n | Pna2₁ | P2₁/c |
| a (Å) | 7.7837 (13) | 13.016 (5) | Not Specified |
| b (Å) | 7.7573 (13) | 14.617 (5) | Not Specified |
| c (Å) | 15.938 (3) | 4.037 (5) | Not Specified |
| α (°) | 90 | 90 | 90 |
| β (°) | 90.933 (3) | 90 | Not Specified |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 962.2 (3) | 768.1 (10) | Not Specified |
| Z | 4 | 4 | Not Specified |
| Temperature (K) | 185 | 181 | Room Temperature |
| Radiation | Mo Kα | Mo Kα | Not Specified |
Structural Insights and Molecular Conformation
In the crystal structure of 1,3-Bis(bromomethyl)-2-nitrobenzene, the nitro group is oriented at a significant dihedral angle of 65.07(19)° with respect to the benzene ring.[1] The two bromomethyl groups adopt a trans conformation relative to each other, minimizing steric hindrance.[1] This anti-orientation of the bromomethyl groups is a common feature in related structures and influences the overall molecular packing.[1] The molecule approximates C2 point group symmetry within the crystal lattice.[1]
For comparison, in 1-Bromo-4-methyl-2-nitrobenzene, the dihedral angle between the nitro group and the phenyl ring is much smaller, at 14.9 (11)°.[2][3] This highlights how the steric bulk and electronic nature of adjacent substituents can significantly alter the conformation of the nitro group. The orientation of the nitro group is sensitive to its chemical environment, particularly the nature of the ortho substituent.[3]
The packing of these molecules in the crystal lattice is often governed by weak intermolecular interactions, such as C-H···Br and Br···Br contacts, which are crucial in determining the supramolecular architecture.[4][5]
Experimental Protocols
A generalized experimental workflow for the X-ray crystallographic analysis of bromomethyl-nitrobenzene derivatives is outlined below. This protocol is based on standard practices reported in the literature for similar compounds.[1][2][6][7]
1. Crystal Growth and Selection: High-quality single crystals are typically grown from a suitable solvent mixture, such as ethyl acetate and petroleum ether, using slow evaporation techniques.[8] A well-formed crystal, free of visible defects and of an appropriate size (typically 0.1-0.3 mm), is selected under a polarizing microscope.
2. Data Collection: The selected crystal is mounted on a goniometer head, often coated with a cryoprotectant, and placed in a diffractometer. The crystal is cooled to a low temperature (e.g., 185 K) to reduce thermal motion of the atoms.[1] A monochromatic X-ray source (e.g., Mo Kα radiation) is used to irradiate the crystal.[1][2] As the crystal is rotated, a series of diffraction patterns are collected by an area detector.[1][2]
3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions, space group, and reflection intensities. The crystal structure is then solved using direct methods and refined using full-matrix least-squares on F².[3] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[3]
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental process and the relationship between the key steps in X-ray crystallographic analysis.
Caption: General workflow for X-ray crystallographic analysis.
Caption: Data processing pathway in crystallography.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. researchgate.net [researchgate.net]
- 3. 1-Bromo-4-methyl-2-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimorphism of 1,4-dibromo-2,5-bis(bromomethyl)benzene: crystallographic and physico-chemical investigations - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. [PDF] Secondary Interactions in Bromomethyl-substituted Benzenes: Crystal Structures of Three α,α′-Bis-bromoxylenes, 1,2,3,5-Tetrakis(bromomethyl)benzene, and 1,2,4,5-Tetrakis(bromomethyl)benzene | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | 6425-66-7 [chemicalbook.com]
A Comparative Guide to Purity Assessment of 1,2-Bis(bromomethyl)-4-nitrobenzene Derivatives using HPLC
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like 1,2-Bis(bromomethyl)-4-nitrobenzene is paramount for the integrity of subsequent research and the quality of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) with other robust analytical methods for purity validation.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method is highly suitable, offering excellent resolution and sensitivity.
Comparison of Analytical Methods
The selection of an appropriate analytical method for purity determination depends on various factors, including the nature of the analyte, potential impurities, and the required precision. Besides HPLC, Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are viable alternatives for assessing the purity of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on polarity and interaction with a stationary phase. | Separation of volatile compounds based on boiling point and interaction with a stationary phase. | Quantitative determination based on the integrated signal intensity of specific nuclei relative to a certified internal standard. |
| Typical Purity (%) | >99% | >99% | >99% (provides a direct measure of mass fraction) |
| Key Advantages | Versatile for a wide range of non-volatile and thermally labile compounds; high resolution and sensitivity.[1] | Excellent for analyzing volatile impurities and residual solvents.[1] | Primary analytical method; does not require a specific reference standard of the analyte for quantification; provides structural information.[2] |
| Limitations | Requires reference standards for impurity identification and quantification. | Not suitable for non-volatile or thermally labile compounds; may require derivatization.[3] | Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer. |
| Common Impurities Detected | Starting materials, by-products from synthesis (e.g., isomers, under- or over-brominated species). | Volatile starting materials, residual solvents from synthesis and purification.[1] | Structural isomers and impurities with distinct NMR signals. |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reversed-phase HPLC method for the purity determination of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Sample Preparation:
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
2. Gas Chromatography (GC)
GC is a suitable alternative for detecting volatile impurities.
-
Instrumentation: A GC system with a Flame Ionization Detector (FID).
-
Chromatographic Conditions:
-
Column: A suitable capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 280°C.
-
Detector Temperature (FID): 300°C.
-
Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.[3]
-
Injection: 1 µL with a split ratio (e.g., 50:1).[3]
-
-
Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.
-
Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total peak area.
3. Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides a direct quantification of the analyte without the need for a specific standard of the compound itself.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh about 15-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh and add a suitable internal standard (e.g., maleic acid) to the same NMR tube.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl3).
-
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient relaxation delay to ensure accurate integration.
-
Data Analysis: Calculate the purity by comparing the integral of a specific, well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard.
Methodology Visualization
The following diagrams illustrate the experimental workflow and the logical relationship between the different analytical methods.
Caption: General experimental workflow for purity analysis.
Caption: Relationship between primary and alternative analytical methods.
References
Safety Operating Guide
Proper Disposal of 1,2-Bis(bromomethyl)-4-nitrobenzene: A Guide for Laboratory Professionals
Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling 1,2-Bis(bromomethyl)-4-nitrobenzene, a compound recognized for its hazardous properties, adherence to strict disposal protocols is paramount. This guide provides essential, step-by-step information for the safe and compliant disposal of this substance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all relevant personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, impervious clothing, and eye and face protection.[1][2][3][4] All handling of this compound should occur in a well-ventilated area, such as a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1][2]
In case of accidental release:
-
Evacuate non-essential personnel from the immediate area.
-
Remove all sources of ignition and use non-sparking tools for cleanup.[1]
-
Carefully sweep up the spilled solid material, avoiding dust generation, and place it into a suitable, labeled, and closed container for disposal.[2]
-
Prevent the chemical from entering drains or sewer systems.[1][2]
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure correct disposal pathways. As a brominated organic compound, this compound is classified as a halogenated organic waste .[5][6][7][8]
-
Do not mix with non-halogenated organic solvents, acids, bases, or strong oxidizing agents.[2][8][9]
-
Collect waste this compound in a designated, compatible, and clearly labeled waste container.[1][6][10]
-
Ensure the container is kept tightly closed and stored in a cool, dry, and well-ventilated area away from incompatible materials.[1][2]
-
The container should not be filled beyond 90% of its capacity to allow for expansion.[10]
Disposal Procedures
The recommended method for the final disposal of this compound is through a licensed hazardous waste disposal facility. The primary treatment methods include:
-
Controlled Incineration: The material can be disposed of by controlled incineration equipped with a flue gas scrubbing system to neutralize harmful combustion byproducts like hydrogen bromide and nitrogen oxides.[1][3]
-
Licensed Chemical Destruction: Alternatively, it can be sent to a licensed chemical destruction plant that is equipped to handle toxic and halogenated organic compounds.[1]
Discharge of this chemical into sewers or the environment is strictly prohibited.[1]
Decontamination and Disposal of Containers
Empty containers that held this compound must also be treated as hazardous waste.
-
Triple Rinsing: Containers can be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as halogenated organic waste.[1]
-
Recycling or Reconditioning: After proper decontamination, containers may be offered for recycling or reconditioning.[1]
-
Landfill Disposal: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, in accordance with local regulations.[1]
| Parameter | Guideline | Reference |
| Waste Classification | Halogenated Organic Waste | [5][6][7][8] |
| Primary Disposal Method | Controlled Incineration with Flue Gas Scrubbing or Licensed Chemical Destruction | [1] |
| Container Fill Level | Maximum 90% of capacity | |
| Storage Conditions | Tightly closed container in a dry, cool, well-ventilated area | [1] |
| Incompatible Materials | Strong oxidizing agents, bases, non-halogenated organic waste | [2][8][9] |
| Environmental Discharge | Prohibited in drains, sewers, and waterways | [1] |
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. uakron.edu [uakron.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. nipissingu.ca [nipissingu.ca]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. ethz.ch [ethz.ch]
Personal protective equipment for handling 1,2-Bis(bromomethyl)-4-nitrobenzene
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1,2-Bis(bromomethyl)-4-nitrobenzene. Adherence to these protocols is essential for ensuring laboratory safety and minimizing risk.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure. This compound is harmful if swallowed, inhaled, or absorbed through the skin, and it can cause irritation to the skin, eyes, and respiratory tract.[1][2] The following table summarizes the required PPE.
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles or glasses that meet OSHA's 29 CFR 1910.133 or European Standard EN166 specifications.[1][3] A face shield should be used if there is a splash hazard. | Protects against eye contact which can cause irritation.[1] |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile rubber) that satisfy EU Directive 89/686/EEC and the standard EN 374.[4] Wear appropriate protective clothing to prevent skin exposure, including a lab coat and, if necessary, impervious clothing.[1][4] | Prevents skin contact, which can cause irritation and allows for harmful absorption of the chemical.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation is experienced.[2][3] For situations with a risk of exceeding exposure limits, a full-face respirator should be used.[4] | Protects against inhalation of dust or vapors, which can cause respiratory tract irritation.[1] |
Operational Plan: Safe Handling and Storage
Safe handling and storage practices are critical to prevent accidental exposure and maintain the integrity of the chemical.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1][5]
-
Use non-sparking tools to prevent ignition.[4]
-
Ground all equipment to prevent electrostatic discharge.[4]
-
Wash hands thoroughly after handling the material.[1]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][5]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]
-
Keep the container away from incompatible materials such as oxidizing agents and bases.[2]
-
Store separately from foodstuff containers.[4]
Disposal Plan
Proper disposal of this compound and its containers is crucial to avoid environmental contamination.
-
Chemical Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4] Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[4]
-
Contaminated Packaging: Containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[4] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[4]
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration, but do not use mouth-to-mouth resuscitation.[1][4] Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected area with soap and plenty of water for at least 15 minutes.[1][4] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[3][4] Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person.[4] Call a doctor or poison control center immediately.[4]
-
Spills: Evacuate personnel to a safe area.[4] Wear appropriate PPE, including respiratory protection.[4] Avoid dust formation.[4] Sweep or vacuum up the material and place it into a suitable, closed container for disposal.[1]
Workflow for Handling this compound
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







